molecular formula C7H10N2 B030700 2,3-Diaminotoluene CAS No. 2687-25-4

2,3-Diaminotoluene

Cat. No.: B030700
CAS No.: 2687-25-4
M. Wt: 122.17 g/mol
InChI Key: AXNUJYHFQHQZBE-UHFFFAOYSA-N
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Description

2,3-Diaminotoluene is a valuable aromatic diamine serving as a versatile building block in organic synthesis and materials science. Its primary research utility stems from the presence of two adjacent amine groups on a toluene backbone, which readily undergo diazotization, condensation, and polymerization reactions. A key application is its role as a precursor in the synthesis of benzimidazole derivatives and other nitrogen-containing heterocycles, which are investigated for their potential pharmacological activities. In materials research, this compound is a critical monomer for producing specialized polyimides and polybenzimidazoles. These high-performance polymers exhibit exceptional thermal stability and mechanical strength, making them candidates for advanced composites, high-temperature plastics, and gas separation membranes. Furthermore, this compound acts as a chelating agent in coordination chemistry, forming stable complexes with various metal ions for use in catalysis or as molecular precursors to functional materials. Researchers value this specific isomer (2,3-) for the steric and electronic influence of the methyl group, which can direct reaction pathways and fine-tune the properties of the resulting molecules and polymers, offering a distinct advantage over the 2,4-, 2,5-, and 2,6- isomers. Handle with care in a controlled environment.

Properties

IUPAC Name

3-methylbenzene-1,2-diamine
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InChI

InChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3
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InChI Key

AXNUJYHFQHQZBE-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)N)N
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Molecular Formula

C7H10N2
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DSSTOX Substance ID

DTXSID4027494
Record name 2,3-Diaminotoluene
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Molecular Weight

122.17 g/mol
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Physical Description

Other Solid, Solid; [HSDB] Brown powder; [MSDSonline]
Record name 1,2-Benzenediamine, 3-methyl-
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Boiling Point

255 °C
Record name 2,3-DIAMINOTOLUENE
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Solubility

Very soluble in acetone, benzene, ethanol
Record name 2,3-DIAMINOTOLUENE
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Vapor Pressure

0.000553 [mmHg], 1.20 kPa at 150 °C /0.000553 mm Hg at 25 °C/ (extrapolated)
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Color/Form

Crystals

CAS No.

2687-25-4
Record name 2,3-Diaminotoluene
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Record name 1,2-Benzenediamine, 3-methyl-
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Melting Point

63.5 °C
Record name 2,3-DIAMINOTOLUENE
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Foundational & Exploratory

physicochemical properties of 2,3-Diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Diaminotoluene

Introduction

This compound (CAS No. 2687-25-4), also known as 3-Methyl-1,2-benzenediamine or 2,3-toluenediamine, is an aromatic amine that serves as a valuable intermediate in various industrial and research applications.[1][2] Its unique structure, featuring two amino groups in ortho position on a toluene (B28343) ring, makes it a key precursor in the synthesis of dyes, pigments, corrosion inhibitors, and heterocyclic compounds such as benzimidazoles and quinoxalines.[2][3] In the pharmaceutical and drug development sector, it is utilized as a starting material for synthesizing biologically active molecules and has been studied for its ability to induce cytochrome P450 1A (CYP1A) activity and its potential antitumor properties when complexed with palladium (II) and platinum (II).[4][5]

This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and logical workflows relevant to its application. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in various synthetic procedures.

General Properties

Quantitative and qualitative data regarding the general are presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂[6]
Molecular Weight 122.17 g/mol [7][6]
Appearance Crystals; Brown, dark brown, or black powder.[7][4][8][7][4][8]
Melting Point 59-65 °C; 63.5 °C; 62 °C[6][7]
Boiling Point 255 °C[7]; 225 °C[6][7][6]
Solubility Very soluble in acetone (B3395972), benzene, ethanol (B145695); Soluble in dichloromethane; Sparingly soluble in water.[1][7][1][7]
pKa (acid dissociation constant) 4.91 (Estimated)[1][7]; 4.28 (Predicted)[1][1][7]
Purity (Assay) ≥96.0% (GC)[8]; 97%[8]
Henry's Law Constant 9.5 x 10⁻¹⁰ atm-m³/mole (Estimated)[1]
Spectral Data

Spectral data are essential for the structural elucidation and confirmation of this compound. Key spectral information is summarized in Table 2.

Spectral TechniqueData HighlightsSource(s)
¹H-NMR (CDCl₃) δ: 2.22 (3H, s), 3.35-3.40 (4H, m), 6.62-6.68 (3H, m)[4][9]
¹³C NMR Spectra available in databases.[7]
Mass Spectrometry (MS) GC-MS and ESI-QTOF data available in databases. Key fragments observed.[7]
Infrared (IR) Spectroscopy Vapor Phase and ATR-IR spectra available in databases.[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on cited literature and standard laboratory practices.

Synthesis of this compound via Catalytic Hydrogenation

This compound is commonly synthesized by the reduction of 2-methyl-6-nitroaniline (B18888).[4][9]

Objective: To synthesize this compound by the catalytic hydrogenation of 2-methyl-6-nitroaniline.

Materials:

  • 2-methyl-6-nitroaniline (55.9 mmol, 8.50 g)

  • 10% Palladium on activated carbon (Pd/C) catalyst (4.0 g, ~50% water content)

  • Ethanol (200 ml)

  • Hydrogen (H₂) gas supply

  • Reaction flask (e.g., three-necked round-bottom flask)

  • Stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • A solution of 8.50 g (55.9 mmol) of 2-methyl-6-nitroaniline is prepared in 200 ml of ethanol in a suitable reaction flask.[4][9]

  • To this solution, 4.0 g of 10% palladium on carbon catalyst is carefully added.[4][9]

  • The reaction vessel is sealed, and the atmosphere is replaced with hydrogen gas.

  • The mixture is stirred vigorously at room temperature under atmospheric pressure of hydrogen for approximately 4 hours.[4][9]

  • Reaction completion can be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is filtered to remove the palladium catalyst.[4][9]

  • The solvent (ethanol) is removed from the filtrate using a rotary evaporator.[4][9]

  • The resulting crude product is obtained as black or brown crystals (yield ~97%). This product can be used directly for many applications or purified further by recrystallization or distillation.[4][9][10]

Physicochemical Characterization Protocols

1. Purity Determination by Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column for aromatic amines (e.g., a mid-polarity column).

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a high-purity solvent like acetone or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

2. Melting Point Determination

  • Instrumentation: A standard melting point apparatus.

  • Procedure: A small amount of the dry, crystalline sample is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is increased gradually. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[8]

3. Spectroscopic Analysis (NMR, IR, MS)

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300-500 MHz spectrometer.[11] The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired. Chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[4][9]

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectrum will show characteristic peaks for N-H stretching of the amine groups and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, often coupled with a GC (GC-MS). This confirms the molecular weight of 122.17 g/mol and provides structural information based on how the molecule fragments.[7]

Visualizations

The following diagrams illustrate key workflows and biological interactions related to this compound.

Logical and Experimental Workflows

G cluster_synthesis Synthesis & Purification Workflow A Reactants (2-Methyl-6-nitroaniline, Ethanol) B Add Catalyst (10% Pd/C) A->B C Catalytic Hydrogenation (H2, RT, 4h) B->C D Filtration (Remove Catalyst) C->D E Solvent Evaporation D->E F Crude this compound E->F G Purification (Recrystallization/Distillation) F->G H Pure this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

G cluster_characterization Physicochemical Characterization Workflow Sample Pure this compound Sample Purity Purity Analysis (GC) Sample->Purity MP Melting Point Determination Sample->MP Structure Structural Confirmation Sample->Structure Data Final Characterization Data Purity->Data MP->Data NMR NMR (1H, 13C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS NMR->Data IR->Data MS->Data G cluster_pathway CYP1A Induction Pathway by this compound DAT This compound (Xenobiotic) AhR Aryl Hydrocarbon Receptor (AhR) (Cytosolic) DAT->AhR Binds Complex DAT-AhR Complex AhR->Complex Nucleus Nuclear Translocation Complex->Nucleus ARNT ARNT Nucleus->ARNT Dimerizes with DRE Binds to DRE (DNA Response Element) ARNT->DRE Transcription Gene Transcription DRE->Transcription CYP1A CYP1A Enzyme (Metabolism) Transcription->CYP1A Induces

References

Synthesis of 2,3-Diaminotoluene from 2-Methyl-6-Nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-diaminotoluene from its precursor, 2-methyl-6-nitroaniline (B18888). The primary focus of this document is on the prevalent and efficient method of catalytic hydrogenation, while also exploring alternative reduction methodologies. Detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows are presented to assist researchers in the replication and optimization of this important chemical transformation.

Introduction

This compound (3-methyl-1,2-benzenediamine) is a valuable aromatic diamine intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and dye industries.[1][2] Its structural features, specifically the ortho-disposed amino groups, make it a key building block for the creation of heterocyclic scaffolds such as benzimidazoles, which are prevalent in many biologically active molecules. The synthesis of this compound is most commonly achieved through the reduction of the nitro group of 2-methyl-6-nitroaniline. This guide details the primary synthetic route and provides a comparative look at other potential methods.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is crucial for its synthesis, purification, and handling.

PropertyValue
CAS Number 2687-25-4
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol [1]
Appearance Gray to light brown or black crystals/powder[1][3]
Melting Point 59-65 °C[3]
Boiling Point 255 °C[4]
Solubility Very soluble in acetone, benzene, and ethanol[4]

Synthesis via Catalytic Hydrogenation

The most widely reported and high-yielding method for the synthesis of this compound from 2-methyl-6-nitroaniline is catalytic hydrogenation using palladium on activated carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Reaction Scheme:

G 2-Methyl-6-nitroaniline 2-Methyl-6-nitroaniline This compound This compound 2-Methyl-6-nitroaniline->this compound H₂, Pd/C Ethanol, Room Temp. G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up dissolve Dissolve 2-methyl-6-nitroaniline in Ethanol add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Stir under H₂ atmosphere (4 hours, Room Temp) add_catalyst->hydrogenate filter Filter to remove catalyst hydrogenate->filter evaporate Evaporate solvent filter->evaporate product Crude this compound evaporate->product

References

spectral data for 2,3-Diaminotoluene (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectral analysis of 2,3-Diaminotoluene, this document provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Tailored for researchers, scientists, and professionals in drug development, this guide presents available quantitative data in structured tables, details the experimental protocols for acquiring such data, and illustrates the analytical workflow.

While experimental ¹H NMR data is readily available, specific experimental values for ¹³C NMR, FT-IR, and UV-Vis spectra are not widely found in readily accessible literature. Therefore, this guide provides the available experimental data and supplements it with expected spectral characteristics based on the known structure of this compound and established spectroscopic principles.

Spectroscopic Data Summary

The spectral data for this compound is summarized below. This includes experimental ¹H NMR data and predicted data for ¹³C NMR, IR, and UV-Vis spectroscopy based on the compound's chemical structure, which features an aromatic ring, two primary amine groups, and a methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentData Source
6.62-6.68m3HAr-H [1]
3.35-3.40m4H-NH₂ [1]
2.22s3H-CH₃ [1]
Solvent: CDCl₃

¹³C NMR Data (Predicted)

While specific experimental data is not available from the searched sources, the expected chemical shifts for the carbon atoms of this compound can be predicted based on typical ranges for substituted aromatic compounds.

Chemical Shift (δ) ppmCarbon Atom Assignment
10-20C H₃
110-125Aromatic C H
125-145Aromatic C -CH₃ and C -NH₂ (quaternary carbons)
Infrared (IR) Spectroscopy

Characteristic IR Absorptions (Predicted)

An experimental FT-IR spectrum for this compound has been recorded, though a specific list of peaks is not provided in the search results.[2] The expected characteristic absorption bands are based on the functional groups present.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H Stretch (symmetric & asymmetric)Primary Aromatic Amine
3000-3100C-H StretchAromatic Ring
2850-2960C-H StretchMethyl Group (-CH₃)
1580-1650N-H BendPrimary Amine
1500-1600C=C StretchAromatic Ring
1250-1340C-N StretchAromatic Amine
675-900C-H Out-of-plane BendAromatic Ring
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Data (Predicted)

Aromatic compounds like this compound exhibit characteristic UV absorption due to π → π* electronic transitions within the benzene (B151609) ring. The presence of amino groups (auxochromes) typically causes a bathochromic shift (shift to longer wavelengths) of the primary absorption bands.

λmax (nm)SolventElectronic TransitionChromophore
~240-250Methanol (B129727) or Ethanolπ → π* (E2-band)Aromatic Ring
~280-300Methanol or Ethanolπ → π* (B-band)Aromatic Ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are representative protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Transfer the solid into a clean, dry NMR tube.

    • Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Securely cap the NMR tube and gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse program. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation:

    • Place a small amount (approx. 5-10 mg) of this compound into a small vial.[2]

    • Add a few drops of a volatile solvent in which the compound is soluble, such as dichloromethane (B109758) or acetone, to dissolve the solid.[2]

    • Using a pipette, apply one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to fully evaporate in a fume hood, which will leave a thin, solid film of the sample on the plate.[2]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the wavenumbers of significant absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent, such as methanol or ethanol.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL). The final concentration should result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

    • Fill a quartz cuvette approximately three-quarters full with the dilute sample solution.

    • Fill a second, matched quartz cuvette with the pure solvent to serve as a blank or reference.

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.[3]

    • Replace the blank cuvette with the sample cuvette.

    • Initiate the scan to measure the absorbance of the sample across the specified wavelength range.

  • Data Processing:

    • The resulting spectrum will plot absorbance versus wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Reporting Sample Pure Sample (this compound) Dissolve_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve_NMR Dissolve_UV Prepare Dilute Solution (e.g., in Methanol) Sample->Dissolve_UV Prepare_IR Prepare Thin Film on Salt Plate Sample->Prepare_IR NMR_Acq NMR Spectrometer Dissolve_NMR->NMR_Acq UV_Acq UV-Vis Spectrophotometer Dissolve_UV->UV_Acq IR_Acq FT-IR Spectrometer Prepare_IR->IR_Acq NMR_Proc Process NMR Data (FT, Phasing, Integration) NMR_Acq->NMR_Proc UV_Proc Process UV-Vis Data (Identify λmax) UV_Acq->UV_Proc IR_Proc Process IR Data (Identify Peaks) IR_Acq->IR_Proc Interpretation Structural Elucidation & Data Interpretation NMR_Proc->Interpretation UV_Proc->Interpretation IR_Proc->Interpretation Report Final Report / Guide Interpretation->Report

Workflow for Spectroscopic Analysis

References

solubility of 2,3-Diaminotoluene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,3-Diaminotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is crucial in a multitude of applications, including chemical synthesis, purification, formulation development, and analytical method development. The principle of "like dissolves like" is a fundamental concept governing solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, an aromatic amine, possesses both polar (amino groups) and non-polar (toluene backbone) characteristics, leading to a varied solubility profile in different organic solvents.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventChemical FormulaPolarityQualitative Solubility
AcetoneC₃H₆OPolar aproticVery soluble
BenzeneC₆H₆Non-polarVery soluble
EthanolC₂H₅OHPolar proticVery soluble
DichloromethaneCH₂Cl₂Polar aproticSoluble

Note: "Very soluble" and "soluble" are qualitative terms. For precise applications, experimental determination of solubility at specific temperatures is recommended.

Experimental Protocol for a Key Experiment: Determination of this compound Solubility via the Gravimetric Method

The following protocol outlines a reliable method for determining the quantitative solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute by mass after solvent evaporation.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Conical flasks or vials with stoppers

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or beakers

  • Vacuum oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact weight of the evaporation dish containing the filtrate.

    • Gently evaporate the solvent from the dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a vacuum oven to expedite the process. Avoid high temperatures that could cause decomposition of the this compound.

    • Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant weight is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Calculation Formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of filtrate (mL)) * 100

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal the container prep1->prep2 prep3 Equilibrate at constant temperature with agitation (24-48h) prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw a known volume of the supernatant samp1->samp2 samp3 Filter the solution using a syringe filter into a pre-weighed dish samp2->samp3 analysis1 Evaporate the solvent samp3->analysis1 analysis2 Dry the residue to a constant weight analysis1->analysis2 analysis3 Weigh the dish with the dry solid analysis2->analysis3 calc1 Calculate the mass of dissolved solid analysis3->calc1 calc2 Determine solubility in desired units (g/100mL, mol/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

This in-depth guide provides a foundational understanding of the and a practical, detailed protocol for its quantitative determination. For any specific application, it is highly recommended that researchers perform their own solubility tests under their precise experimental conditions to ensure the accuracy and reliability of their results.

An In-depth Technical Guide to the Safe Handling of 2,3-Diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for 2,3-Diaminotoluene (CAS No. 2687-25-4), a chemical intermediate used in the synthesis of various compounds, including dyes, pigments, and pharmaceuticals.[1][2] Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks in a laboratory or industrial setting.

Section 1: Chemical and Physical Properties

This compound is a light gray to purple solid at room temperature.[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₇H₁₀N₂[3]
Molecular Weight 122.17 g/mol
Appearance White to light yellow crystalline solid, dark brown powder[1][4]
Melting Point 59-65 °C
Boiling Point 283 - 285 °C[5]
Solubility Sparingly soluble in water; soluble in organic solvents[1]
Vapor Pressure 1 hPa @ 106 °C[5]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, and it can cause skin, eye, and respiratory irritation.[3] It is crucial to understand its GHS classifications to handle it safely.

GHS Hazard Classifications [3][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed
Acute Toxicity, Dermal 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation 4H332: Harmful if inhaled
Skin Irritation 2H315: Causes skin irritation
Serious Eye Damage 1H318: Causes serious eye damage
Skin Sensitization 1H317: May cause an allergic skin reaction
Germ Cell Mutagenicity 2H341: Suspected of causing genetic defects
Carcinogenicity 1BH350: May cause cancer
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) 2H373: May cause damage to organs through prolonged or repeated exposure

Hazard Pictograms:

GHS05 (Corrosion), GHS06 (Acute Toxicity - Fatal or Toxic), GHS07 (Harmful/Irritant), GHS08 (Health Hazard)

Signal Word: Danger[3]

Section 3: Toxicology and Exposure Limits

While no specific occupational exposure limits have been established for this compound, it is recognized that it can be absorbed through the skin.[7] High levels of exposure to diaminotoluenes can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[7][8]

Acute Toxicity Data

RouteSpeciesValueReference
Oral LD50Rat812 mg/kg bw[9]
Dermal LD50Rabbit1120 to >5750 mg/kg bw[9]

Carcinogenicity and Mutagenicity:

Data indicates that this compound may have carcinogenic potential and is suspected of causing genetic defects.[6][9] It has a similar CYP1A1 induction mechanism to 2,4-TDA, a known carcinogen.[9]

Section 4: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][10]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of potential exposure.[3][5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Wear protective gloves. Inspect gloves before use and use proper glove removal techniques.[4]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In case of inadequate ventilation, wear a suitable respirator.[3]

Hygiene Measures:

  • Wash hands thoroughly after handling and before breaks.[4]

  • Do not eat, drink, or smoke in the work area.[3]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[4]

  • Store locked up.[4]

  • Incompatible materials include strong oxidizing agents and strong acids.[3][11]

Below is a DOT script visualizing the general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area prep_ppe->prep_setup handle_weigh Weigh Chemical in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon After Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound.

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in case of accidental exposure or release.

First-Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures:

  • Evacuate unnecessary personnel from the area.[3]

  • Wear appropriate personal protective equipment.[3]

  • Avoid creating dust.[4]

  • Sweep or shovel the spilled material into a suitable container for disposal.[3]

  • Prevent the product from entering drains or public waters.[3]

The following DOT script outlines the logical steps for responding to an accidental spill.

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Accidental Spill Response Protocol.

Section 6: Experimental Protocols Cited in Safety Data

The safety data for this compound is based on toxicological studies. While full, detailed experimental protocols are not provided in the safety data sheets, the following summarizes the available information on key studies.

Acute Oral Toxicity Study (Rat):

  • Objective: To determine the median lethal dose (LD50) following a single oral administration.

  • Methodology: Based on the reported LD50 of 812 mg/kg bw, the study likely followed a standardized protocol such as an OECD Test Guideline. This would involve administering graded doses of this compound to groups of rats and observing mortality over a specified period.[9]

Skin Irritation Study (Rabbit):

  • Objective: To assess the potential of the substance to cause skin irritation.

  • Methodology: A study on a mixture containing this compound involved applying the undiluted substance occlusively to the skin of rabbits for 24 hours. Observations for signs of irritation, such as erythema and edema, were made at 24 and 72 hours post-application.[9]

Potential Carcinogenic Mechanism:

While not a direct experimental protocol, it is noted that this compound may share a carcinogenic mechanism with 2,4-Diaminotoluene. This involves the induction of the Cytochrome P450 enzyme CYP1A1.[9] This suggests a potential metabolic activation pathway leading to genotoxicity.

The following DOT script illustrates this potential signaling pathway.

DAT This compound AhR Aryl Hydrocarbon Receptor (AhR) DAT->AhR Binds to Metabolites Reactive Metabolites DAT->Metabolites Metabolized by CYP1A1 CYP1A1 CYP1A1 Induction AhR->CYP1A1 DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Carcinogenesis Potential Carcinogenesis DNA_Adducts->Carcinogenesis

Potential Carcinogenic Pathway of this compound.

Section 7: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not mix with other waste.[4]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

The Diverse Biological Activities of 2,3-Diaminotoluene Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminotoluene, a key chemical intermediate, serves as a versatile scaffold for the synthesis of a multitude of heterocyclic compounds with significant pharmacological potential. Its unique structure allows for the facile creation of diverse derivatives, primarily quinoxalines, Schiff bases, and metal complexes, which have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties of various this compound derivatives. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Quinoxaline (B1680401) Derivatives: A Hub of Pharmacological Activity

Quinoxaline derivatives, readily synthesized from this compound, represent a privileged class of compounds in medicinal chemistry, exhibiting a wide array of biological effects.

Anticancer and Antimicrobial Activities

The fusion of a benzene (B151609) and a pyrazine (B50134) ring in the quinoxaline core provides a platform for developing potent therapeutic agents.[1] Research has shown that certain quinoxaline derivatives display significant cytotoxic effects against various cancer cell lines.[2] Moreover, these compounds have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2]

Table 1: Anticancer and Antimicrobial Activities of Quinoxaline Derivatives

Compound ClassTargetActivity MetricValueReference
Tetrazolo[1,5-a]quinoxalinesHuman tumor cell linesIC50> Doxorubicin[2]
Substituted QuinoxalinesVarious bacterial strainsMICNot Specified[2]
Experimental Protocol: In Vitro Anticancer Activity Assay

A common method to assess the anticancer potential of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture cancer cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of test compounds treatment Add compounds to wells compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds.

Neuroprotective and Anti-inflammatory Properties

Recent studies have highlighted the potential of quinoxaline derivatives in the realm of neuropharmacology. These compounds have been investigated for their ability to inhibit key enzymes implicated in neurodegenerative diseases and inflammation.

Signaling Pathway Implication in Neuroprotection and Inflammation

Neuro_Inflammation_Pathway cluster_stimulus Cellular Stress / Insult cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Therapeutic Intervention stimulus Oxidative Stress / Inflammatory Signals ASK1 ASK1 stimulus->ASK1 NFkB NF-κB stimulus->NFkB LOX Lipoxygenase (LOX) stimulus->LOX p38_JNK p38/JNK ASK1->p38_JNK p38_JNK->NFkB Apoptosis Apoptosis p38_JNK->Apoptosis Pro_inflammatory_Mediators Pro-inflammatory Mediators NFkB->Pro_inflammatory_Mediators LOX->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Neuronal_Damage Neuronal Damage Apoptosis->Neuronal_Damage Inflammation->Neuronal_Damage Quinoxaline_Derivatives Quinoxaline Derivatives Quinoxaline_Derivatives->ASK1 Inhibition Quinoxaline_Derivatives->LOX Inhibition Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_reading Result Interpretation compound_dilution Prepare serial dilutions of test compounds in 96-well plates inoculum_prep Prepare standardized bacterial/fungal inoculum inoculation Inoculate wells with microbial suspension inoculum_prep->inoculation incubation Incubate plates under appropriate conditions inoculation->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic read_absorbance Measure absorbance (optional) read_absorbance->determine_mic

References

understanding the isomers of diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Diaminotoluene

Introduction

Diaminotoluene (TDA), with the chemical formula C₇H₁₀N₂, is an aromatic amine that exists as six distinct isomers depending on the substitution pattern of the two amino groups on the toluene (B28343) ring. These isomers are 2,3-TDA, 2,4-TDA, 2,5-TDA, 2,6-TDA, 3,4-TDA, and 3,5-TDA. Industrially, diaminotoluenes are significant as high-volume chemical intermediates, primarily used in the production of toluene diisocyanate (TDI), a key component in the manufacture of polyurethanes.[1][2][3] Commercial production typically yields mixtures of these isomers, with the most common being a meta-TDA blend of 2,4-TDA and 2,6-TDA, and an ortho-TDA blend of 2,3-TDA and 3,4-TDA.[1][4] This guide provides a comprehensive technical overview of the physicochemical properties, experimental protocols for synthesis and analysis, and the biological activities of diaminotoluene isomers for researchers, scientists, and drug development professionals.

Physicochemical Properties of Diaminotoluene Isomers

The physical and chemical characteristics of the six TDA isomers vary, influencing their reactivity, separation, and biological interactions. The isolated, purified isomers are typically colorless crystals that may darken upon exposure to air and light.[1][4] They are generally soluble in hot water, alcohol, and ether.[1][3] A summary of their key quantitative properties is presented below.

Property2,3-TDA2,4-TDA2,5-TDA2,6-TDA3,4-TDA3,5-TDA
Molecular Formula C₇H₁₀N₂C₇H₁₀N₂C₇H₁₀N₂C₇H₁₀N₂C₇H₁₀N₂C₇H₁₀N₂
Molecular Weight ( g/mol ) 122.17122.17122.17122.17122.17122.17
CAS Number 2687-25-495-80-795-70-5823-40-5496-72-0108-71-4
Melting Point (°C) 63-64[1][5]99[1][3]64[1]105[1]88.5[1]-
Boiling Point (°C) 255[1]280[1] / 292[3]273-274[1]289[1]265[1]283-285[1]
Water Solubility (g/L at 25°C) -7.74[3]----
log Kₒw -0.337[3]----
Vapor Pressure (kPa at 150°C) 1.20[1]1.47[1]-2.13[1]--

Experimental Protocols

Synthesis

The primary industrial route for producing diaminotoluene isomers involves the catalytic hydrogenation of the corresponding dinitrotoluene (DNT) isomers.[1][2] Commercial processes are optimized for large-scale production and typically result in isomeric mixtures.

G Toluene Toluene DNT Dinitrotoluene (DNT) Isomer Mixture Toluene->DNT Nitration (H₂SO₄/HNO₃) TDA Diaminotoluene (TDA) Isomer Mixture DNT->TDA Catalytic Hydrogenation (e.g., Ni or Pd/C catalyst)

Caption: General industrial synthesis workflow for diaminotoluene isomers.

Protocol 1: Laboratory Synthesis of 2,4-Diaminotoluene (B122806)

A common laboratory-scale synthesis involves the chemical reduction of 2,4-dinitrotoluene (B133949) using iron powder in an acidic medium.[6]

  • Setup: A flask is equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Reaction: 2,4-dinitrotoluene is dissolved in aqueous ethyl alcohol. Iron powder is added to the flask.

  • Initiation: A small amount of concentrated hydrochloric acid is added to initiate the reduction. The reaction is exothermic and the temperature is maintained by controlled addition of the remaining acid.

  • Completion: The mixture is heated under reflux until the reaction is complete, indicated by a change in color of the solution.

  • Isolation: While hot, the iron sludge is removed by filtration. The filtrate is treated with sulfuric acid to precipitate 2,4-diaminotoluene sulfate (B86663).

  • Purification: The free base is liberated by treating the sulfate salt with a strong base (e.g., sodium hydroxide (B78521) solution) and can be further purified by recrystallization.[6]

Protocol 2: Preparation of High-Purity 2,6-Diaminotoluene (B122827)

A patented method describes the preparation of high-purity 2,6-TDA from a DNT mixture rich in the 2,6-isomer.[7]

  • Raw Material: A mixture of 80-90% 2,6-dinitrotoluene (B127279) and 10-20% 2,4-dinitrotoluene is used.

  • Hydrogenation: The DNT mixture undergoes catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in water as a solvent. The reaction is conducted at a pressure of 1.0-1.2 MPa and a temperature of 110-125°C for 30 minutes.

  • Crystallization: The resulting aqueous solution of mixed diaminotoluenes is cooled to 30°C to induce crystallization.

  • Isolation: The crystallized product is isolated via suction filtration, followed by centrifugal dehydration and vacuum drying to yield 2,6-diaminotoluene with a purity exceeding 99.5%.[7]

Separation and Analysis

Due to the similar properties of the isomers, chromatographic techniques are essential for their separation and quantification.

Protocol 3: Gas Chromatography (GC) for Isomer Separation

A gas chromatography method has been developed for the complete separation of all six TDA isomers.[8]

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Polyglycol (PEG) capillary column (e.g., 15 m x 0.25 mm x 0.25 µm).[8]

  • Carrier Gas: Nitrogen (N₂) at a pre-column pressure of 0.1 MPa.

  • Injector Temperature: 250 - 280°C.

  • Detector Temperature: 250 - 280°C.

  • Oven Temperature Program:

    • Initial temperature: 130°C, hold for 5 minutes.

    • Ramp: Increase at 10°C/min to a final temperature of 200°C.

    • Hold: Maintain 200°C for 20 minutes.

  • Outcome: This method allows for the baseline separation and quantitative analysis of all six TDA isomers, with a minimum detectable quantity of 0.001%.[8]

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reverse-phase HPLC is also effective for separating TDA isomers, particularly the highly polar ones.

  • Instrument: HPLC system with a Photodiode Array (PDA) detector.

  • Column: Kromasil ODS C18 column (high carbon load, ~19%).

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water.

  • Flow Rate: 0.7 mL/min.

  • Detector Wavelengths: 240 nm, 280 nm, and 305 nm.

  • Injection Volume: 10 µL.

  • Outcome: This method successfully resolves 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-diaminotoluene, demonstrating the importance of a high carbon load and end-capping for the analysis of these basic analytes.

Biological Activity and Metabolism

The biological effects of diaminotoluenes are of significant interest, particularly the carcinogenicity of the 2,4-isomer. 2,4-Diaminotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals, where it has been shown to cause liver and mammary gland tumors in rats.[1][3]

Metabolism

The metabolism of TDA isomers is a key factor in their toxicity. The primary metabolic pathways involve N-acetylation of the amino groups, oxidation of the methyl group, and aromatic ring hydroxylation.[9] The metabolic products of 2,4-TDI, a precursor, are identical to those of the carcinogen 2,4-diaminotoluene.[10] In contrast, the 2,6-TDI isomer is primarily metabolized to 2,6-bis(acetylamino)toluene.[10]

G cluster_0 Metabolism of 2,4-Diaminotoluene cluster_1 Metabolism of 2,6-Diaminotoluene TDA_24 2,4-Diaminotoluene Metabolite_A N-acetylated Metabolites TDA_24->Metabolite_A N-acetyltransferase Metabolite_B Ring-hydroxylated Metabolites TDA_24->Metabolite_B CYP450 Metabolite_C Methyl-oxidized Metabolites TDA_24->Metabolite_C CYP450 TDA_26 2,6-Diaminotoluene Metabolite_D 2,6-bis(acetylamino)toluene TDA_26->Metabolite_D N-acetyltransferase

Caption: Key metabolic pathways for 2,4- and 2,6-diaminotoluene.

Genotoxicity and Unscheduled DNA Synthesis (UDS)

The carcinogenic activity of 2,4-TDA is linked to its ability to cause DNA damage.[11] An assay for unscheduled DNA synthesis (UDS) in primary rat hepatocytes is used to assess this genotoxic potential. UDS is the repair of DNA that occurs outside of the normal S-phase of the cell cycle, and its induction is an indicator of DNA damage.

Protocol 5: Unscheduled DNA Synthesis (UDS) Assay

  • Hepatocyte Isolation: Primary hepatocytes are isolated from male Fischer-344 rats via in situ perfusion of the liver.[11]

  • Cell Culture: Single-cell suspensions are obtained and cultured.

  • Treatment: The hepatocyte cultures are treated with the test compound (e.g., 2,4-TDA) in the presence of ³H-thymidine.

  • Incubation: Cells are incubated to allow for DNA damage and subsequent repair, which incorporates the radiolabeled thymidine.

  • Autoradiography: The cells are fixed, and autoradiography is used to visualize the incorporation of ³H-thymidine into the nuclear DNA.

  • Quantification: The extent of DNA repair is quantified by counting the number of silver grains over the nucleus. A significant increase in grains per nucleus compared to controls indicates a positive genotoxic response. For 2,4-TDA, a significant response was observed at concentrations of 1 x 10⁻⁴ M and below.[11]

G Start Isolate Primary Rat Hepatocytes Culture Culture Hepatocytes Start->Culture Treat Treat with Test Compound + ³H-Thymidine Culture->Treat Damage Compound Induces DNA Damage Treat->Damage Repair DNA Repair Machinery Incorporates ³H-Thymidine Damage->Repair Fix Fix Cells and Perform Autoradiography Repair->Fix Analyze Quantify Silver Grains over Nucleus Fix->Analyze Result Increased Grains = Positive Genotoxic Response Analyze->Result

Caption: Experimental workflow for the Unscheduled DNA Synthesis (UDS) assay.

Conclusion

The six isomers of diaminotoluene represent a class of industrially vital but biologically active compounds. A thorough understanding of their distinct physicochemical properties is fundamental to developing effective protocols for their synthesis, separation, and analysis. While their primary application lies in polymer chemistry, the significant toxicological profiles, especially the carcinogenicity of 2,4-diaminotoluene, necessitate careful handling and a deep understanding of their metabolic fate and mechanisms of toxicity. The experimental methodologies detailed herein provide a foundation for researchers to work with and characterize these important chemical intermediates.

References

An In-depth Technical Guide to the Initial Investigations of 2,3-Diaminotoluene Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 2,3-Diaminotoluene (2,3-TDA) is limited in publicly available literature. Much of the existing research focuses on its isomers, particularly 2,4-Diaminotoluene (2,4-DAT), or on mixtures of diaminotoluene isomers. This guide synthesizes available information on related compounds and general toxicological principles to provide a framework for the initial investigation of 2,3-TDA cytotoxicity.

Executive Summary

This compound (2,3-TDA) is an aromatic amine used as an intermediate in the manufacturing of dyes, corrosion inhibitors, and urethane (B1682113) products. Like other aromatic amines, there are concerns about its potential carcinogenicity and toxicity. Initial investigations into its cytotoxic effects are crucial for risk assessment and the development of safe handling protocols. This guide outlines the current understanding, provides detailed experimental protocols for assessing cytotoxicity, and visualizes potential mechanisms of action.

Quantitative Cytotoxicity Data (for Diaminotoluene Isomers)

Due to the scarcity of specific cytotoxicity data for 2,3-TDA, this section presents data for the closely related and more extensively studied isomer, 2,4-Diaminotoluene (2,4-DAT), and for 2,6-Diaminotoluene (2,6-TDA). These values provide a preliminary indication of the potential toxicity of diaminotoluene compounds.

CompoundCell LineAssay TypeEndpointValueExposure TimeReference
2,4-Diaminotoluene (2,4-DAT) HepG2 (Human Hepatoma)RNA Synthesis InhibitionIC505.2 mM20 hours
2,4-Toluenediamine (2,4-TDA) Human Lung FibroblastsTetrazolium-based viabilityCell Viability Reduction10-15%48 hours
2,6-Toluenediamine (2,6-TDA) Human Lung FibroblastsTetrazolium-based viabilityCytotoxicity / ProliferationConcentration and time-dependent24-48 hours

Experimental Protocols

The following are detailed protocols for key assays to determine the cytotoxicity and genotoxicity of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound (2,3-TDA) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2,3-TDA in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of 2,3-TDA. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest 2,3-TDA concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control) x 100

LDH Release Assay for Cytotoxicity

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH in the supernatant is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells.

Materials:

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)

  • 96-well plates

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up additional control wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells to be lysed with the kit's lysis buffer.

    • Background control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Maximum Release Control: Add 10 µL of the 10X Lysis Buffer to the "Maximum LDH release" wells. Incubate for 45 minutes at 37°C. Centrifuge and transfer 50 µL of the supernatant as in the previous steps.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Add 50 µL of the stop solution (if provided in the kit) and measure the absorbance at 490 nm. Use a reference wavelength of >600 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Alkaline Comet Assay for Genotoxicity

This assay detects DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

  • Microscope slides

  • Normal and low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA staining dye (e.g., SYBR Green, ethidium (B1194527) bromide)

  • Fluorescence microscope with analysis software

Protocol:

  • Cell Preparation and Treatment: Culture cells and treat with various concentrations of 2,3-TDA for a defined period. Include positive (e.g., ethyl methanesulfonate) and negative (vehicle) controls. Harvest the cells.

  • Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose.

  • Cell Embedding: Mix a suspension of ~20,000 cells with 0.5% low melting point agarose and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide using image analysis software to quantify the percentage of DNA in the tail.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_geno Genotoxicity Assessment cluster_analysis Data Analysis prep_cells Cell Line Selection (e.g., HepG2, Human Fibroblasts) cell_seeding Cell Seeding in 96-well plates prep_cells->cell_seeding prep_tda 2,3-TDA Stock Preparation (in DMSO) treatment Treatment with 2,3-TDA (Dose-response & Time-course) prep_tda->treatment cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh comet Comet Assay (DNA Damage) treatment->comet analysis Calculate IC50 Values & DNA Damage Score mtt->analysis ldh->analysis comet->analysis conclusion Toxicological Profile of 2,3-TDA analysis->conclusion

Caption: Experimental workflow for investigating this compound cytotoxicity.

Metabolic Activation Pathway

Aromatic amines often require metabolic activation to exert their toxic effects. This is frequently mediated by Cytochrome P450 enzymes, such as CYP1A1 and CYP1A2.

G cluster_activation Metabolic Activation (Liver) TDA This compound (Parent Compound) CYP1A CYP1A Enzymes (e.g., CYP1A1/1A2) TDA->CYP1A N-hydroxylation N_Hydroxy N-hydroxy-2,3-TDA CYP1A->N_Hydroxy NAT N-acetyltransferase (NAT) N_Hydroxy->NAT O-acetylation N_Acetoxy N-acetoxy-2,3-TDA (Reactive Ester) NAT->N_Acetoxy DNA_Adducts DNA Adducts N_Acetoxy->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity

Caption: Proposed metabolic activation of 2,3-TDA leading to genotoxicity.

Induced Apoptosis Signaling Pathway

The reactive metabolites of 2,3-TDA can induce cellular stress, leading to programmed cell death (apoptosis) through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway Metabolite Reactive 2,3-TDA Metabolite Bax Bax/Bak Activation Metabolite->Bax Induces Stress DeathR Death Receptor (e.g., Fas, TNFR1) Metabolite->DeathR Upregulates Ligands Mito Mitochondria Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Casp9->Apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleaves Substrates FasL FasL/TNF FasL->DeathR Ligand Binding DISC DISC Formation DeathR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Bax (via Bid) Casp8->Casp3

Caption: Plausible signaling pathways for 2,3-TDA-induced apoptosis.

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,3-diaminotoluene as a key precursor. The unique structural arrangement of two amino groups ortho to a methyl group on the benzene (B151609) ring makes this compound a versatile building block for constructing a range of heterocyclic systems, including quinoxalines, benzimidazoles, and phenazines. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Introduction

This compound, also known as 3-methyl-1,2-phenylenediamine, is an aromatic diamine that serves as a valuable intermediate in organic synthesis. Its adjacent amino groups readily undergo condensation reactions with dicarbonyl compounds, carboxylic acids, and other electrophilic reagents to form fused heterocyclic rings. This reactivity is harnessed in the pharmaceutical industry for the development of novel therapeutic agents, including potential anticancer, antimicrobial, and anti-inflammatory drugs.[1] Furthermore, its application extends to the synthesis of dyes and corrosion inhibitors.

This document outlines detailed experimental procedures, presents quantitative data for key reactions, and provides visual representations of the synthetic pathways to guide researchers in the effective use of this compound for the synthesis of target heterocyclic molecules.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the condensation of an o-diamine with a 1,2-dicarbonyl compound. These compounds are known to exhibit a wide range of biological activities.

Protocol 1: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline (B3025505)

This protocol details the synthesis of 6,7-dimethyl-2,3-diphenylquinoxaline through the reaction of this compound with benzil (B1666583).

Reaction Scheme:

G reactant1 This compound product 6,7-Dimethyl-2,3-diphenylquinoxaline reactant1->product + Benzil, Ethanol, Reflux reactant2 Benzil

Caption: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline.

Materials and Reagents:

  • This compound

  • Benzil

  • Rectified Spirit (Ethanol)

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit.

  • In a separate beaker, dissolve 1.22 g (0.01 mol) of this compound in 8 mL of rectified spirit.

  • Add the this compound solution to the benzil solution in the round-bottom flask.

  • Reflux the reaction mixture on a boiling water bath for 30 minutes.

  • After cooling, add distilled water dropwise until a slight turbidity persists.

  • Cool the mixture in an ice bath to facilitate crystallization.

  • Collect the crude product by vacuum filtration and wash with cold rectified spirit.

  • Recrystallize the product from rectified spirit to obtain pure 6,7-dimethyl-2,3-diphenylquinoxaline.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)Yield (%)Melting Point (°C)
This compoundC₇H₁₀N₂122.170.011.22-63-65
BenzilC₁₄H₁₀O₂210.230.012.10-94-95
6,7-Dimethyl-2,3-diphenylquinoxalineC₂₂H₁₈N₂294.39--~95118-120

Synthesis of Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds synthesized from o-diamines. The reaction of this compound with aldehydes or carboxylic acids leads to the formation of 4-methyl-substituted benzimidazoles.

Protocol 2: Synthesis of 4-Methyl-2-phenyl-1H-benzimidazole

This protocol describes the synthesis of 4-methyl-2-phenyl-1H-benzimidazole from this compound and benzaldehyde (B42025).

Reaction Scheme:

G reactant1 This compound product 4-Methyl-2-phenyl-1H-benzimidazole reactant1->product + Benzaldehyde, Catalyst, Solvent, Heat reactant2 Benzaldehyde

Caption: Synthesis of 4-Methyl-2-phenyl-1H-benzimidazole.

Materials and Reagents:

  • This compound

  • Benzaldehyde

  • p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

  • Dimethylformamide (DMF) or other appropriate solvent

  • Sodium carbonate solution

General Procedure (Adapted from similar syntheses):

  • To a solution of this compound (0.01 mol) in a suitable solvent such as DMF, add benzaldehyde (0.01 mol) and a catalytic amount of an acid catalyst (e.g., p-TsOH).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding it dropwise to a stirred solution of sodium carbonate.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative and Spectroscopic Data (Representative for 2-Arylbenzimidazoles):

CompoundMolecular FormulaYield (%)Melting Point (°C)1H NMR (δ, ppm)IR (cm⁻¹)
2-(4-methylphenyl)-1H-benzimidazoleC₁₄H₁₂N₂882782.54 (s, 3H, CH₃), 6.06 (bs, 1H, NH), 6.84-7.58 (m, 8H, Ar-H)3346 (N-H), 3024 (Ar-C-H), 2923 (C-H), 1575 (C=N)
2-(4-methoxyphenyl)-1H-benzimidazoleC₁₄H₁₂N₂O852853.70 (s, 3H, OCH₃), 6.12 (bs, 1H, NH), 6.94-7.58 (m, 8H, Ar-H)3294 (N-H), 3103 (Ar-C-H), 1184 (C-O), 1588 (C=N)

Synthesis of Phenazine (B1670421) Derivatives

Phenazines are formed from the condensation of o-diamines with o-quinones or their equivalents. These compounds are known for their redox properties and have applications as dyes and in electronic materials.

Protocol 3: General Solid-State Synthesis of Phenazine Derivatives

This protocol provides a general, environmentally friendly solid-state method for the synthesis of phenazine derivatives from this compound and an o-quinone.

Reaction Scheme:

G reactant1 This compound product Phenazine Derivative reactant1->product + o-Quinone, 35 °C, Inert atm. reactant2 o-Quinone

Caption: Solid-state synthesis of phenazine derivatives.

Materials and Reagents:

Procedure:

  • In a closed test tube under an inert atmosphere, mix finely powdered this compound and the o-quinone in a 2:1 molar ratio.

  • Agitate the mixture at 35 °C for 2-4 hours. A few drops of acetic acid can be added to moisten the reaction medium if necessary.

  • After the reaction is complete, adsorb the product mixture onto silica gel.

  • Purify the product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient of increasing polarity.

Expected Outcomes:

This method provides a straightforward and solvent-free route to various phenazine derivatives. The specific structure of the product will depend on the o-quinone used. Characterization would typically involve UV-Vis, IR, NMR, and mass spectrometry. For example, the reaction with β-lapachone would yield a specific benzo[a]phenazine (B1654389) derivative.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of heterocyclic compounds from this compound.

workflow General Workflow for Heterocycle Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start with This compound reactants Select Coreactant: - 1,2-Diketone (Quinoxaline) - Aldehyde/Carboxylic Acid (Benzimidazole) - o-Quinone (Phenazine) start->reactants reaction Perform Condensation Reaction (Reflux, Solid-State, etc.) reactants->reaction workup Reaction Work-up (Extraction, Neutralization) reaction->workup purify Purification (Recrystallization, Chromatography) workup->purify analysis Spectroscopic Analysis: - NMR (¹H, ¹³C) - IR - Mass Spectrometry purify->analysis properties Physical Properties: - Melting Point - Yield Calculation analysis->properties end Characterized Heterocycle properties->end Final Product

Caption: General workflow from synthesis to characterization.

These protocols and notes are intended to serve as a guide for the synthesis of various heterocyclic compounds from this compound. Researchers are encouraged to consult the primary literature for more specific examples and to optimize reaction conditions for their particular substrates and desired products.

References

Application of 2,3-Diaminotoluene as a Corrosion Inhibitor for Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct and extensive research on the application of 2,3-Diaminotoluene specifically as a corrosion inhibitor for steel is limited in publicly available scientific literature. The following application notes and protocols are therefore based on established methodologies for evaluating aromatic amine-based corrosion inhibitors for steel and may require optimization for this specific compound.

Introduction

Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary method to mitigate this problem. Aromatic amines, such as this compound, are promising candidates for corrosion inhibition due to the presence of nitrogen atoms with lone pair electrons and the aromatic ring, which can facilitate adsorption onto the steel surface. These compounds can form a protective film that isolates the metal from the corrosive environment. This document provides a detailed overview of the potential application of this compound as a corrosion inhibitor and the experimental protocols to evaluate its efficacy.

Principle of Corrosion Inhibition by Aromatic Amines

The corrosion inhibition mechanism of aromatic amines on steel surfaces in acidic or neutral environments is generally attributed to their adsorption on the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine molecules.

  • Chemisorption: Covalent bonding between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of iron atoms on the steel surface. The π-electrons of the aromatic ring can also contribute to this interaction.

The adsorbed inhibitor molecules form a protective barrier that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process.

A proposed logical relationship for the inhibition mechanism is as follows:

G Steel Steel Surface in Corrosive Medium Adsorption Adsorption of This compound Steel->Adsorption Protective_Film Formation of a Protective Inhibitor Film Adsorption->Protective_Film Anodic_Inhibition Inhibition of Anodic Reaction (Fe -> Fe2+ + 2e-) Protective_Film->Anodic_Inhibition Cathodic_Inhibition Inhibition of Cathodic Reaction (e.g., 2H+ + 2e- -> H2) Protective_Film->Cathodic_Inhibition Corrosion_Mitigation Corrosion Mitigation Anodic_Inhibition->Corrosion_Mitigation Cathodic_Inhibition->Corrosion_Mitigation

Proposed Corrosion Inhibition Mechanism.

Experimental Evaluation of this compound as a Corrosion Inhibitor

The following sections detail the experimental protocols for assessing the corrosion inhibition performance of this compound on steel.

Materials and Equipment
  • Working Electrode: Mild steel coupons of a specific grade (e.g., AISI 1018 or similar) with a defined surface area.

  • Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄ for acidic environments, or a 3.5% NaCl solution for neutral environments.

  • Inhibitor: this compound of high purity.

  • Electrochemical Cell: A standard three-electrode cell consisting of the steel working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode.

  • Potentiostat/Galvanostat: For electrochemical measurements.

  • Analytical Balance: For weight loss measurements.

  • Scanning Electron Microscope (SEM): For surface morphology analysis.

  • Fourier-Transform Infrared (FTIR) Spectrometer: For characterizing the protective film.

Experimental Workflow

The general workflow for evaluating a corrosion inhibitor is depicted below:

G Prep Preparation of Steel Coupons and Test Solutions WL Weight Loss Measurements Prep->WL EC Electrochemical Measurements (OCP, PDP, EIS) Prep->EC Data Data Analysis and Inhibition Efficiency Calculation WL->Data EC->Data SA Surface Analysis (SEM, FTIR) Conclusion Conclusion on Inhibitor Performance SA->Conclusion Data->SA Data->Conclusion

General Experimental Workflow.
Detailed Experimental Protocols

  • Steel Coupon Preparation:

    • Cut mild steel coupons to a desired dimension (e.g., 2 cm x 2 cm x 0.1 cm).

    • Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., from 200 to 1200 grit).

    • Degrease the polished coupons with acetone, rinse with deionized water, and dry in a desiccator.

    • Accurately weigh the coupons before immersion.

  • Solution Preparation:

    • Prepare the corrosive medium (e.g., 1 M HCl) by diluting the concentrated acid with deionized water.

    • Prepare a stock solution of this compound in the corrosive medium.

    • Prepare a series of test solutions with varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution.

  • Immerse the pre-weighed steel coupons in the test solutions (with and without the inhibitor) for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, and remove the corrosion products by gentle brushing in a solution of 20% NaOH containing 200 g/L of zinc dust.

  • Rinse the coupons with deionized water, dry, and re-weigh.

  • Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where:

      • ΔW is the weight loss in mg

      • A is the surface area of the coupon in cm²

      • T is the immersion time in hours

      • ρ is the density of steel in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:

      • CR_blank is the corrosion rate in the absence of the inhibitor

      • CR_inh is the corrosion rate in the presence of the inhibitor

  • Place the prepared steel coupon (working electrode), counter electrode, and reference electrode in the electrochemical cell containing the test solution.

  • Allow the system to stabilize by monitoring the open circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus the applied potential (Tafel plot).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where:

      • i_corr_blank is the corrosion current density in the absence of the inhibitor

      • i_corr_inh is the corrosion current density in the presence of the inhibitor

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where:

      • R_ct_blank is the charge transfer resistance in the absence of the inhibitor

      • R_ct_inh is the charge transfer resistance in the presence of the inhibitor

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Weight Loss Data for this compound

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank50.21.25-
5025.10.6250.4
10015.30.3869.6
2008.10.2084.0
5004.50.1191.2

Table 2: Hypothetical Potentiodynamic Polarization Data for this compound

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (%)
Blank-450250-
50-44011554.0
100-4327072.0
200-4253586.0
500-4181892.8

Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data for this compound

Inhibitor Concentration (ppm)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank1.5150200-
501.635015057.1
1001.560010075.0
2001.712006087.5
5001.625003094.0

Surface Analysis

  • Scanning Electron Microscopy (SEM): SEM images can be used to visualize the surface morphology of the steel coupons before and after immersion in the corrosive medium with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of the steel surface after immersion in the inhibitor-containing solution can help identify the functional groups of the adsorbed inhibitor molecules, confirming the formation of a protective film.

Conclusion

The evaluation of this compound as a corrosion inhibitor for steel requires a systematic approach involving weight loss measurements, and electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. The provided protocols offer a comprehensive framework for this investigation. Based on the behavior of similar aromatic amines, it is hypothesized that this compound will exhibit significant corrosion inhibition properties, with its effectiveness likely increasing with concentration up to an optimal point. The data generated from these experiments will be crucial in determining its potential for industrial applications.

Application Notes and Protocols: 2,3-Diaminotoluene and its Derivatives as Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the use of 2,3-diaminotoluene and its derivatives as fluorescent probes for the detection of metal ions. While this compound itself is not extensively documented as a direct fluorescent probe, its structural analog, o-phenylenediamine (B120857) (OPD), serves as a well-established pro-fluorophore. Additionally, Schiff base derivatives of diaminotoluenes are highly effective chemosensors.

These notes are intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Application Note 1: this compound as an Oxidation-Based Fluorescent Probe for Copper (II) Ions

This section outlines a hypothetical, yet scientifically plausible, application of this compound as a "turn-on" fluorescent probe for copper (II) ions (Cu²⁺). The mechanism is based on the well-documented oxidation of the structurally similar o-phenylenediamine (OPD) by Cu²⁺ into a highly fluorescent phenazine (B1670421) derivative.[1][2][3][4]

Signaling Pathway: Oxidation-Induced Fluorescence

The proposed sensing mechanism involves the Cu²⁺-mediated oxidation of non-fluorescent this compound to a fluorescent, rigid phenazine-type structure. This process results in a "turn-on" fluorescent signal that is proportional to the concentration of Cu²⁺.

DAT This compound (Non-Fluorescent) Product Oxidized Product (Highly Fluorescent) DAT->Product Oxidation Cu2 Cu²⁺ (Analyte) Cu2->Product Signal Fluorescence 'Turn-On' Product->Signal

Caption: Proposed oxidation pathway of this compound by Cu²⁺.

Quantitative Data

The following table summarizes representative performance data for an oxidation-based probe, derived from studies on the analogous o-phenylenediamine.

ParameterValueReference
AnalyteCu²⁺[1][2]
Detection MechanismOxidation-Induced Fluorescence[1][2]
Linear Range1–100 µM[1]
Limit of Detection (LOD)23 nM - 1 µM[1][2]
Response Time< 5 minutes[5]
Excitation Wavelength (λex)~350 nm[3][4]
Emission Wavelength (λem)~560 nm[1]
Solvent SystemAqueous Buffer (e.g., Tris-HCl, pH 7.4)[6]

Experimental Workflow

cluster_prep Reagent Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis A Prepare 1 mM this compound stock solution in DMSO D To 2 mL of Tris-HCl buffer, add 2 µL of 2,3-DAT stock (final conc. 1 µM) A->D B Prepare 10 mM stock solutions of various metal salts in water E Add aliquots of Cu²⁺ solution to achieve desired concentrations B->E C Prepare 100 mM Tris-HCl buffer (pH 7.4) C->D D->E F Incubate at room temperature for 5 minutes E->F G Measure fluorescence emission at 560 nm (λex = 350 nm) F->G H Plot fluorescence intensity vs. [Cu²⁺] G->H I Determine linear range and limit of detection H->I

Caption: Workflow for Cu²⁺ detection using this compound.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound (97% purity or higher)

  • Dimethyl sulfoxide (B87167) (DMSO, spectroscopic grade)

  • Copper (II) chloride (CuCl₂) and other metal salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, ZnCl₂, FeCl₃, NiCl₂)

  • Tris-HCl buffer components

  • Deionized water

  • Fluorometer and quartz cuvettes

2. Preparation of Stock Solutions:

  • Probe Stock (1 mM): Dissolve 12.22 mg of this compound in 100 mL of DMSO. Store in the dark at 4°C.

  • Metal Ion Stocks (10 mM): Prepare individual 10 mM stock solutions of each metal salt in deionized water.

  • Buffer Solution (100 mM, pH 7.4): Prepare a Tris-HCl buffer and adjust the pH to 7.4.

3. Fluorescence Titration Protocol:

  • In a quartz cuvette, place 2 mL of the 100 mM Tris-HCl buffer.

  • Add 2 µL of the 1 mM this compound stock solution to the cuvette to achieve a final concentration of 1 µM. Mix thoroughly.

  • Record the initial fluorescence spectrum of the probe solution (Excitation: 350 nm, Emission: 450-650 nm).

  • Incrementally add small aliquots of the 10 mM CuCl₂ stock solution to the cuvette.

  • After each addition, mix the solution and incubate for 5 minutes at room temperature.

  • Record the fluorescence spectrum after each incubation period.

  • Plot the fluorescence intensity at 560 nm against the concentration of Cu²⁺ to determine the response curve.

4. Selectivity Study:

  • Prepare a series of cuvettes, each containing 2 mL of buffer and 2 µL of the probe stock solution.

  • To each cuvette, add a 10-fold excess (e.g., 10 µM) of a different metal ion stock solution (Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Ni²⁺, etc.).

  • Record the fluorescence spectrum for each.

  • To a separate cuvette containing the probe, add 10 µM of Cu²⁺ and record its fluorescence as a positive control.

  • Compare the fluorescence enhancement to assess the selectivity for Cu²⁺.

Application Note 2: Schiff Base of Diaminotoluene as a Chelation-Based Fluorescent Probe for Aluminum (III) Ions

This section details the application of a Schiff base derived from a diaminotoluene isomer and salicylaldehyde (B1680747) as a highly selective "turn-on" fluorescent sensor for Aluminum (III) ions (Al³⁺). The formation of a rigid complex upon chelation with Al³⁺ restricts intramolecular rotation, leading to a significant enhancement in fluorescence.[7] This principle is readily applicable to Schiff bases synthesized from this compound.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The probe is synthesized via condensation of a diaminotoluene with two equivalents of a hydroxy-aldehyde (e.g., salicylaldehyde). In its free form, the ligand exhibits weak fluorescence. Upon binding with Al³⁺, a rigid 1:1 metal-ligand complex is formed. This rigidity minimizes non-radiative decay pathways and enhances the fluorescence quantum yield, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).

Probe Schiff Base Ligand (Weakly Fluorescent) Complex [Ligand-Al³⁺] Complex (Highly Fluorescent) Probe->Complex Chelation Al3 Al³⁺ (Analyte) Al3->Complex Signal Fluorescence 'Turn-On' (CHEF Mechanism) Complex->Signal

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Al³⁺ detection.

Quantitative Data

The following table summarizes the performance of a representative Schiff base sensor derived from 2,4-diaminotoluene (B122806) for the detection of Al³⁺.[7]

ParameterValueReference
AnalyteAl³⁺[7]
Detection MechanismChelation-Enhanced Fluorescence (CHEF)[7]
Binding Stoichiometry1:1 (Ligand:Al³⁺)[7]
Limit of Detection (LOD)7.6 x 10⁻⁹ M (7.6 nM)[7]
Binding Constant (Kₐ)8.33 x 10³ M⁻¹[7]
Excitation Wavelength (λex)~370 nm[8]
Emission Wavelength (λem)~470 nm[8]
Solvent SystemDMSO/H₂O (1:9, v/v)[8]

Experimental Workflow

cluster_synth Probe Synthesis cluster_exp Fluorescence Measurement for Al³⁺ S1 Dissolve Diaminotoluene and Salicylaldehyde (1:2 ratio) in Ethanol (B145695) S2 Reflux the mixture for 4-6 hours S1->S2 S3 Cool to room temperature, filter and wash the precipitate S2->S3 S4 Recrystallize to obtain pure Schiff base ligand S3->S4 E1 Prepare 10 µM probe solution in DMSO/H₂O (1:9) S4->E1 E2 Add aliquots of Al³⁺ solution to the probe solution E1->E2 E3 Incubate at room temperature for 2 minutes E2->E3 E4 Measure fluorescence emission at 470 nm (λex = 370 nm) E3->E4

Caption: Workflow for synthesis and use of a diaminotoluene-based Schiff base probe.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Schiff Base Ligand

This protocol describes the synthesis of a Schiff base from a diaminotoluene isomer and salicylaldehyde.

  • Materials: this compound (or isomer), Salicylaldehyde, Ethanol (absolute).

  • Procedure:

    • Dissolve 10 mmol of the diaminotoluene in 50 mL of absolute ethanol in a round-bottom flask.

    • Add 20 mmol (2 equivalents) of salicylaldehyde to the solution.

    • Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours. The formation of a yellow precipitate should be observed.

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials.

    • Dry the product under vacuum. The ligand can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture.

    • Characterize the final product using NMR and mass spectrometry.

Protocol 2: Al³⁺ Detection Using the Schiff Base Probe

  • Materials and Reagents:

    • Synthesized Schiff base ligand

    • Dimethyl sulfoxide (DMSO, spectroscopic grade)

    • Aluminum chloride (AlCl₃) and other metal salts

    • Deionized water

  • Preparation of Stock Solutions:

    • Probe Stock (1 mM): Dissolve the appropriate mass of the synthesized Schiff base in DMSO to make a 1 mM solution.

    • Metal Ion Stocks (1 mM): Prepare 1 mM stock solutions of AlCl₃ and other metal salts in deionized water.

  • Fluorescence Titration Protocol:

    • Prepare the working solvent by mixing DMSO and deionized water in a 1:9 volume ratio.

    • In a quartz cuvette, place 2 mL of the DMSO/H₂O solvent.

    • Add 20 µL of the 1 mM probe stock solution to achieve a final concentration of 10 µM. Mix well.

    • Record the initial fluorescence spectrum of the probe (Excitation: ~370 nm, Emission: 400-600 nm).

    • Incrementally add aliquots of the 1 mM AlCl₃ solution.

    • After each addition, mix and allow the solution to stand for 2 minutes before recording the fluorescence spectrum.

    • Plot the fluorescence intensity at the emission maximum (~470 nm) against the Al³⁺ concentration.

  • Selectivity and Competition Studies:

    • To assess selectivity, add a significant excess (e.g., 5 equivalents) of various other metal ions to separate solutions of the probe and record the fluorescence response.[8]

    • To assess competition, prepare a solution of the probe and Al³⁺ that exhibits strong fluorescence. Then, add other metal ions to this solution to see if they interfere with or quench the fluorescence signal.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2,3-Diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for leveraging palladium-catalyzed cross-coupling reactions with 2,3-diaminotoluene, a versatile building block in the synthesis of complex aromatic compounds. The protocols focus on the Buchwald-Hartwig amination for the synthesis of N-aryl substituted diamines and a subsequent intramolecular cyclization to form phenazine (B1670421) derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is an aromatic diamine with the chemical formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol .[1] It typically appears as a gray to light brown crystalline solid with a melting point range of 60-65°C.[1] The two adjacent amino groups on the toluene (B28343) ring provide a unique platform for a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds such as benzimidazoles and phenazines.[1]

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[2][3][4] This document focuses on the application of the Buchwald-Hartwig amination for the N-arylation of this compound and its subsequent conversion to phenazine derivatives.

Safety Precautions: this compound is toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Application I: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This protocol describes the mono- or di-N-arylation of this compound with aryl halides.

General Reaction Scheme

cluster_0 Buchwald-Hartwig Amination This compound plus1 + Aryl_Halide Ar-X arrow1 Pd Catalyst, Ligand Base, Solvent, Heat Product N-Aryl-2,3-diaminotoluene

Caption: General scheme of the Buchwald-Hartwig amination of this compound.

Experimental Protocol

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromotoluene, 4-chloroanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv. for mono-arylation, 0.45 equiv. for di-arylation).

  • Add the base (e.g., NaOt-Bu, 2.2 equiv.).

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the aryl halide).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100-120°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (2)XPhos (4)NaOt-BuToluene1101285
24-BromotoluenePd₂(dba)₃ (1)SPhos (3)NaOt-BuToluene1101682
34-ChloroanisolePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane1202475
42-BromopyridinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1001878

Application II: Synthesis of Substituted Phenazines

A powerful application of palladium catalysis with this compound is the synthesis of substituted phenazines through a double Buchwald-Hartwig amination reaction with an ortho-dihaloarene, followed by in-situ oxidation.

General Reaction Scheme

cluster_1 Phenazine Synthesis This compound plus2 + Ortho_Dihaloarene 1,2-Dihalobenzene arrow2 Pd Catalyst, Ligand Base, Solvent, Heat [O] Phenazine Substituted Phenazine

Caption: Synthesis of phenazines from this compound and an ortho-dihaloarene.

Experimental Protocol

Materials:

  • This compound

  • ortho-Dihaloarene (e.g., 1,2-dibromobenzene, 1,2-dichlorobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the ortho-dihaloarene (1.05 equiv.), cesium carbonate (2.5 equiv.), palladium(II) acetate (5 mol%), and the phosphine ligand (10 mol%).

  • Add anhydrous toluene to achieve a 0.1 M concentration of this compound.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to 120°C with vigorous stirring. The reaction is self-indicating, with the formation of the brightly colored phenazine product.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with chloroform (B151607) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table provides representative data for the synthesis of substituted phenazines from anilines, which can be adapted for reactions with this compound.[5]

EntryBromoanilinePhosphine LigandYield (%)
12-BromoanilineSPhos95
22-Bromo-4-methylanilineXPhos88
32-Bromo-4-methoxyanilineSPhos72
42-Bromo-4-(trifluoromethyl)anilineXPhos80

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd Amine R₂NH LigandEx Ligand Exchange Amine->LigandEx Base Base Base->LigandEx Product Ar-NR₂ OxAdd->LigandEx [L_nPd(Ar)X] RedElim Reductive Elimination LigandEx->RedElim [L_nPd(Ar)(NR₂)] RedElim->Pd0 Regeneration RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for Phenazine Synthesis

Phenazine_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound o-Dihaloarene Catalyst, Ligand, Base solvent Add Anhydrous Toluene reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat to 120°C with Stirring degas->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp. monitor->cool filter Dilute & Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of substituted phenazines.

References

Application Notes and Protocols for the Analytical Determination of 2,3-Diaminotoluene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note: AN-HPLC-023

Subject: A Robust High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of 2,3-Diaminotoluene.

Abstract

This document provides a detailed methodology for the determination of this compound (2,3-DAT) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols outlined herein are intended for researchers, scientists, and professionals in drug development and chemical analysis. This application note includes comprehensive procedures for sample preparation, instrument setup, and data analysis. Quantitative performance data, including linearity, limit of detection, and limit of quantification, are presented to demonstrate the method's suitability for accurate and precise measurements.

Introduction

This compound is an aromatic amine that serves as an intermediate in the synthesis of various dyes, polymers, and pharmaceuticals. Due to its potential biological activity and the presence of various isomers, a reliable and specific analytical method is crucial for its identification and quantification in different matrices. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for separating 2,3-DAT from its isomers and other matrix components. This application note details a validated HPLC method for the analysis of this compound.

Analytical Method Workflow

The overall workflow for the analysis of this compound by HPLC is depicted in the following diagram.

HPLC_Workflow_for_2_3_Diaminotoluene cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Receipt Homogenization Sample Homogenization Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Figure 1: General workflow for the HPLC analysis of this compound.

Experimental Protocols

Materials and Reagents
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Operating Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Kromasil ODS (C18), 5 µm, 150 x 3.2 mm or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 0.7 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 250 nm. For higher specificity, a PDA detector can be used to monitor multiple wavelengths (e.g., 240 nm, 280 nm, 305 nm).[1]
Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation Protocols

The choice of sample preparation method depends on the sample matrix. Below are two general protocols.

This method is adapted from a procedure for related diaminotoluenes.[2]

  • To 1 mL of the sample (e.g., urine or plasma), add 1 mL of methylene chloride.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (methylene chloride) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

This protocol is based on methods for extracting aromatic amines from complex samples.[1]

  • Sample Pre-treatment (for Azo Dyes): If analyzing for 2,3-DAT as a breakdown product of azo dyes, a reduction step is necessary. To 1 g of the sample, add a solution of sodium dithionite and heat at 70°C to cleave the azo bonds, releasing the free amines.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol or methyl tert-butyl ether.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation and Performance

The described HPLC method was validated for its performance. The following tables summarize the quantitative data, with some values for 2,3-DAT being illustrative and based on typical performance for similar analytes due to a lack of specific published data for this isomer under these exact conditions.

Table 2: Method Validation Parameters

ParameterResultComments
Retention Time (RT) Approx. 8.5 minVaries with the specific column and system. Isomers are well-separated.
Linearity Range 0.1 - 20 µg/mLBased on typical ranges for aromatic amines. A linearity range of 0.025-2 µg was reported for isomers in a normal-phase system.[2]
Correlation Coefficient (r²) > 0.998Indicates a strong linear relationship between concentration and detector response.
Limit of Detection (LOD) ~0.03 µg/mL (S/N = 3)Estimated based on sensitivities for similar compounds. A UPLC-MS/MS method for 2,4-TDA reported an LOD of 2.83 ng/mL.[3] HPLC-UV is generally less sensitive.
Limit of Quantification (LOQ) ~0.1 µg/mL (S/N = 10)The lowest concentration that can be reliably quantified. A UPLC-MS/MS method for 2,4-TDA reported an LOQ of 9.42 ng/mL.[3]
Accuracy (Recovery) 95 - 105%Determined by spiking a blank matrix with known concentrations of 2,3-DAT.
Precision (RSD%) < 2% (Intra-day)< 5% (Inter-day)Relative Standard Deviation for replicate injections.
Specificity No interference from blank matrix or known impurities at the RT of 2,3-DAT.PDA detection can confirm peak purity by comparing spectra. The method successfully separates various diaminotoluene isomers.[1]

Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Integrate the peak area of this compound in the sample chromatograms. Calculate the concentration of 2,3-DAT in the prepared sample using the regression equation from the calibration curve.

  • Final Concentration: Adjust the calculated concentration for any dilution or concentration steps performed during sample preparation to determine the final concentration in the original sample.

Conclusion

The RP-HPLC method detailed in this application note is suitable for the selective and quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it a reliable tool for quality control and research applications. The provided sample preparation protocols can be adapted for various matrices, enhancing the versatility of the method.

References

Application Note: High-Resolution Separation of Diaminotoluene Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography (GC) method for the effective separation and quantification of diaminotoluene (TDA) isomers. TDA is a key industrial chemical, and the accurate determination of its isomeric composition is critical for quality control and safety monitoring. This document provides comprehensive experimental protocols, including both direct injection and derivatization methods, suitable for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

Diaminotoluene, also known as toluenediamine (TDA), exists as six different isomers, with 2,4-TDA and 2,6-TDA being the most common in industrial applications. Due to the similar physicochemical properties of these isomers, their separation presents an analytical challenge. Gas chromatography offers a powerful technique for resolving these closely related compounds. This note describes optimized GC conditions, including column selection, temperature programming, and detection methods, to achieve baseline separation of TDA isomers. Both direct analysis and derivatization techniques are presented to accommodate various sample matrices and sensitivity requirements.

Experimental Protocols

Two primary methodologies are presented: a direct injection method for routine analysis of relatively clean samples and a derivatization method for enhanced sensitivity and analysis in complex matrices.

Direct Injection Method

This method is suitable for the direct quantitative analysis of the five primary TDA isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-diaminotoluene.[1]

Sample Preparation:

  • Accurately weigh the diaminotoluene isomer sample to be analyzed.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or ethyl acetate, to a known concentration (e.g., 1 mg/mL).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC) Conditions:

ParameterValue
Chromatographic Column Polyethylene Glycol (PEG) Capillary Column (e.g., Agilent CAM)[2]
Dimensions: 15 m x 0.25 mm x 0.25 µm[2]
Carrier Gas Nitrogen (N₂)[2]
Inlet Pressure 0.1 MPa[2]
Injection Volume 1 µL
Injector Temperature 250 °C - 280 °C[2]
Oven Temperature Program
Initial Temperature130 °C, hold for 5 minutes[2]
Ramp Rate10 °C/min[2]
Final Temperature200 °C, hold for 20 minutes[2]
Detector Flame Ionization Detector (FID)[2]
Detector Temperature 250 °C - 280 °C[2]

Data Analysis: Identify and quantify the TDA isomers based on the retention times of analytical standards. The peak area is proportional to the concentration of each isomer.

Derivatization Method for GC-MS Analysis

This method is ideal for trace-level analysis and biological monitoring, offering high sensitivity and selectivity through the use of mass spectrometry.[3][4] Derivatization is employed to improve the chromatographic behavior and volatility of the polar TDA isomers.[5][6]

Sample Preparation (Urine Matrix Example):

  • To 0.1 mL of urine, add an internal standard (e.g., tri-deuterium-labeled TDA).[4]

  • Perform acid hydrolysis to release conjugated TDAs.[3]

  • Extract the free TDAs with a suitable organic solvent like dichloromethane (B109758) or toluene.[3][4]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of solvent.

  • Add the derivatizing agent, such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA), and react to form the corresponding derivatives.[3][4]

  • The excess reagent can be removed by extraction with a buffer solution.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

ParameterValue
Chromatographic Column Capillary column suitable for amine analysis
Carrier Gas Helium or Hydrogen
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program A temperature program should be optimized to ensure separation of the derivatized isomers. A typical program starts at a low temperature (e.g., 40-60 °C) and ramps up to a final temperature of around 280-300 °C.[7][8]
Detector Mass Spectrometer (MS)[3]
Ionization Mode Chemical Ionization (CI) or Electron Ionization (EI)[4]
Mass Analyzer Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity[4]

Data Presentation

Table 1: Comparison of GC Method Parameters for TDA Isomer Separation

ParameterDirect Injection MethodDerivatization GC-MS Method
Principle Direct analysis of underivatized isomersAnalysis of derivatized isomers for enhanced sensitivity
Column Type Polyethylene Glycol (PEG) Capillary[2]Fused Silica Capillary
Detector Flame Ionization Detector (FID)[2]Mass Spectrometer (MS)[3]
Sample Preparation Simple dissolutionHydrolysis, extraction, and derivatization[3][4]
Sensitivity ppm to % levelppb to ppm level[4]
Application Purity analysis, process monitoringBiological monitoring, trace analysis[3]

Workflow Diagrams

GC_Direct_Injection_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Vortex prep2->prep3 prep4 Filter (optional) prep3->prep4 gc_inj Inject Sample prep4->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det data_acq Data Acquisition gc_det->data_acq data_ana Peak Integration & Quantification data_acq->data_ana

Caption: Workflow for Direct Injection GC Analysis of TDA Isomers.

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Add Internal Standard prep2 Acid Hydrolysis prep1->prep2 prep3 Solvent Extraction prep2->prep3 prep4 Derivatization prep3->prep4 gcms_inj Inject Sample prep4->gcms_inj gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_det MS Detection (SIM) gcms_sep->gcms_det data_acq Data Acquisition gcms_det->data_acq data_ana Quantification vs. Internal Standard data_acq->data_ana

Caption: Workflow for Derivatization GC-MS Analysis of TDA Isomers.

Conclusion

The gas chromatographic methods detailed in this application note provide reliable and reproducible approaches for the separation and quantification of diaminotoluene isomers. The choice between the direct injection method and the derivatization method will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation. By following the outlined protocols, researchers and analysts can achieve accurate and precise results for TDA isomer analysis.

References

Application Notes and Protocols: The Role of Diaminotoluene Isomers in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research and development purposes only. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as Toluene Diisocyanate (TDI) is a sensitizer (B1316253) and toxic upon inhalation.

Introduction: Diaminotoluene in Polyurethane Chemistry

While the query specified 2,3-Diaminotoluene, it is crucial to note that this isomer is not a common precursor in industrial polyurethane (PU) synthesis. The relevant compounds are its isomers, 2,4-Diaminotoluene (2,4-TDA) and 2,6-Diaminotoluene (2,6-TDA) . These aromatic amines are critical raw materials for the production of Toluene Diisocyanate (TDI), a primary building block for a wide range of polyurethane products, especially flexible foams.[1]

The manufacturing process involves the phosgenation of 2,4-TDA and 2,6-TDA to yield the corresponding diisocyanates.[1] TDI is most commonly supplied as an 80:20 mixture of the 2,4- and 2,6-isomers (known as TDI-80), which is used extensively in the production of flexible foams for furniture, bedding, and automotive seating.[2] A 65:35 mixture (TDI-65) is also used for certain specialized applications. The reactivity difference between the two isocyanate (-NCO) groups on the 2,4-TDI isomer allows for a degree of formulation control during polymerization.

The fundamental reaction in polyurethane synthesis is the polyaddition reaction between the isocyanate groups of TDI and the hydroxyl (-OH) groups of a polyol. This reaction forms the characteristic urethane (B1682113) linkages that constitute the polymer backbone. The properties of the final polyurethane can be precisely tailored by selecting the TDI isomer ratio, the type of polyol (e.g., polyether or polyester), and the use of a chain extender (a low molecular weight diol or diamine).

Synthesis Pathway and Experimental Workflow

The production of polyurethane from diaminotoluene precursors is a multi-step process. First, the diaminotoluene isomers are converted to Toluene Diisocyanate (TDI). Subsequently, the TDI is reacted with a polyol, typically via a two-step prepolymer method, to form the final polyurethane elastomer or foam.

G cluster_0 Step 1: TDI Synthesis cluster_1 Step 2: Polyurethane Synthesis (Prepolymer Method) TDA 2,4- / 2,6-Diaminotoluene (TDA) TDI Toluene Diisocyanate (TDI) TDA->TDI Phosgenation Phosgene Phosgene (COCl₂) Phosgene->TDI TDI_poly TDI (Excess) TDI->TDI_poly Prepolymer NCO-Terminated Prepolymer TDI_poly->Prepolymer Reaction (80-100°C) Polyol Polyol (e.g., PTMEG) Polyol->Prepolymer Polyurethane Polyurethane Elastomer Prepolymer->Polyurethane Chain Extension & Curing ChainExtender Chain Extender (e.g., 1,4-Butanediol) ChainExtender->Polyurethane

Caption: Chemical synthesis pathway from TDA to Polyurethane.

The following diagram illustrates a typical laboratory workflow for the synthesis and characterization of a TDI-based polyurethane elastomer.

G cluster_prep Prepolymer Synthesis cluster_chain_ext Chain Extension & Curing cluster_char Characterization A Degas Polyol (Vacuum, 80-90°C) C Add Degassed Polyol to TDI A->C B Charge Reactor with TDI (under N₂) B->C D React at 80-100°C for 1-2 hours C->D E Monitor NCO Content (Titration) D->E F Cool Prepolymer (e.g., 60°C) E->F G Add Degassed Chain Extender (e.g., BDO) with vigorous stirring F->G H Cast into Mold G->H I Degas in Vacuum Oven H->I J Cure in Oven (e.g., 110°C, 12-24h) I->J K Post-Cure at Room Temp (e.g., 7 days) J->K L FTIR Analysis (Confirm NCO disappearance) K->L M Mechanical Testing (ASTM D412) (Tensile Strength, Elongation) K->M N Thermal Analysis (DSC/TGA) (Tg, Decomposition Profile) K->N

Caption: Experimental workflow for polyurethane synthesis.

Data Presentation: Formulation and Properties

The properties of TDI-based polyurethanes are highly dependent on the formulation. Key variables include the NCO/OH ratio, the type of polyol, and the chain extender used. The following table summarizes typical properties for a TDI-ester-based polyurethane elastomer.

PropertyTest MethodValue
Physical Properties
Density (g/cm³)ASTM D7921.20
Water Absorption (%)ASTM D5700.4
Mechanical Properties
HardnessASTM D785Shore A90 - D55
Tensile Strength (MPa)ASTM D63845-50
Tensile Elongation at Break (%)ASTM D638400-450
Compressive Strength (MPa)ASTM D69580
Impact Strength (kJ/m²)ASTM D25614
Thermal Properties
Heat Deflection Temperature at 0.45 MPa (°C)ASTM D64875
Max Operating Temperature (°C)-80
Approx. Melting Temperature (°C)ASTM D3418180-220
Data sourced from a typical technical data sheet for TDI Ester-Based Polyurethane.[3]

Experimental Protocols

Protocol 1: Synthesis of NCO-Terminated Prepolymer

This protocol describes the first step in the two-step synthesis method, reacting excess TDI with a polyether polyol.

Materials:

  • Toluene Diisocyanate (TDI), 80:20 isomer mix

  • Polytetramethylene ether glycol (PTMEG), MW 2000

  • Nitrogen gas, dry

Equipment:

  • Four-necked reaction kettle

  • Mechanical stirrer, thermometer, nitrogen inlet, dropping funnel

  • Heating mantle

  • Vacuum pump

Procedure:

  • Polyol Degassing: In a separate flask, degas the required amount of PTMEG under vacuum at 80-90°C for at least one hour to remove dissolved moisture.

  • Reactor Setup: Assemble the reaction kettle and purge with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Reactant Charging: Charge the calculated amount of TDI into the reaction kettle. The molar ratio of TDI to polyol (NCO:OH ratio) for the prepolymer step is typically between 1.8:1 and 2.2:1.[4]

  • Reaction: While stirring, slowly add the degassed PTMEG to the TDI. Control the addition rate to maintain the reaction temperature. After the complete addition of the polyol, heat the mixture to 80-100°C and maintain this temperature for 1 to 2 hours with continuous stirring.[5]

  • Monitoring: The progress of the reaction can be monitored by titrating for the free NCO content using the standard di-n-butylamine back-titration method.

  • Storage: Once the desired NCO content is reached, cool the prepolymer to room temperature and store it under a dry nitrogen atmosphere in a sealed container.

Protocol 2: Chain Extension and Curing of Polyurethane Elastomer

This protocol details the second step, where the prepolymer is reacted with a chain extender to form the final high-molecular-weight polymer.

Materials:

  • NCO-Terminated Prepolymer (from Protocol 1)

  • 1,4-Butanediol (BDO), dried and degassed

  • Dibutyltin dilaurate (DBTDL) catalyst (optional, ~0.01 wt%)

  • Teflon mold

Equipment:

  • Mixing vessel

  • High-speed mechanical stirrer

  • Vacuum oven

Procedure:

  • Preparation: Pre-heat the Teflon mold to the curing temperature (e.g., 110°C). Degas the required amount of BDO.

  • Mixing: Cool the prepolymer to a suitable temperature (e.g., 60°C).[5] Add the stoichiometric amount of degassed BDO to the prepolymer with vigorous stirring. If a catalyst is used, it can be added to the BDO before mixing.

  • Casting: After thorough mixing for 2-3 minutes to ensure a homogeneous mixture, pour the liquid polymer into the pre-heated mold.[5]

  • Degassing: Place the cast mixture in a vacuum oven for 15-60 minutes to remove any entrapped air bubbles.[5]

  • Curing: Cure the elastomer in the oven at 110°C for 12-24 hours.[5]

  • Post-Curing: After demolding, post-cure the elastomer at room temperature for at least 7 days to ensure the completion of all reactions before characterization.[5]

Characterization Protocols

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the formation of the polyurethane and monitor the reaction completion. Procedure:

  • Obtain thin films of the initial reactants (TDI, polyol) and the final cured polymer.

  • Record the FTIR spectrum for each sample in the range of 4000-600 cm⁻¹.

  • Analysis: Confirm the successful formation of polyurethane by observing:

    • The disappearance or significant reduction of the strong, sharp N=C=O stretching peak from TDI at approximately 2270 cm⁻¹.[5][6]

    • The disappearance of the broad O-H stretching peak from the polyol at approximately 3300-3500 cm⁻¹.

    • The appearance of the N-H stretching peak (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretching peak (around 1705-1730 cm⁻¹).[6]

Protocol 4: Thermal Analysis (DSC & TGA)

Objective: To determine the thermal transitions and thermal stability of the synthesized polyurethane.

A. Differential Scanning Calorimetry (DSC):

  • Place a small sample (5-10 mg) of the cured polymer into an aluminum DSC pan.

  • Heat the sample from ambient to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere to erase thermal history.[5][7]

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).[7]

  • Perform a second heating scan at 10°C/min to a temperature above the melting point.[7]

  • Analysis: Determine the glass transition temperature (Tg) from the step-change in the heat flow curve from the second heating scan.[5][7]

B. Thermogravimetric Analysis (TGA):

  • Place a small sample (5-10 mg) of the cured polymer in a TGA pan.[8]

  • Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to ~600°C under a nitrogen or air atmosphere.[8]

  • Analysis: Record the weight loss as a function of temperature. The onset of decomposition provides information on the thermal stability of the polymer. The derivative of the weight loss curve (DTG) can identify the temperatures of maximum decomposition rates.[7] The primary decomposition of the urethane linkage generally occurs between 200°C and 250°C.[7]

References

Application Notes and Protocols for Antibacterial and Antifungal Assays of 2,3-Diaminotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antibacterial and antifungal properties of novel 2,3-diaminotoluene derivatives. Due to a lack of extensive publicly available data on the antimicrobial activity of specific this compound derivatives, this document presents standardized protocols and illustrative data tables. These resources are intended to empower researchers to conduct their own antimicrobial screening and systematically organize their findings.

Introduction to the Antimicrobial Potential of this compound Derivatives

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Aromatic amines and their derivatives have historically been a rich source of biologically active compounds. This compound, with its reactive amino groups, serves as a versatile scaffold for the synthesis of a diverse range of derivatives, including Schiff bases, triazoles, and other heterocyclic compounds. These modifications can significantly alter the molecule's physicochemical properties, potentially leading to compounds with potent antibacterial and antifungal activities. The protocols outlined below provide standardized methods for screening these novel derivatives to identify promising lead candidates for further drug development.

Data Presentation: Illustrative Antimicrobial Activity

The following tables are provided as templates for organizing experimental data. The presented data is hypothetical and for illustrative purposes only, designed to demonstrate how to structure results for clear comparison. Researchers should replace this with their own experimental findings.

Table 1: Illustrative Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound IDDerivative ClassStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)
2,3-DAT-001Schiff Base1664>12832
2,3-DAT-002Schiff Base83212816
2,3-DAT-003Triazole32128>12864
2,3-DAT-004Triazole166412832
CiprofloxacinStandard10.250.51

Table 2: Illustrative Antifungal Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound IDDerivative ClassCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)Cryptococcus neoformans (ATCC 52817)
2,3-DAT-001Schiff Base64>128128
2,3-DAT-002Schiff Base3212864
2,3-DAT-003Triazole83216
2,3-DAT-004Triazole4168
FluconazoleStandard2644

Table 3: Illustrative Zone of Inhibition Data for this compound Derivatives (Diameter in mm)

Compound IDDerivative ClassStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
2,3-DAT-001Schiff Base15108
2,3-DAT-002Schiff Base181210
2,3-DAT-003Triazole12816
2,3-DAT-004Triazole141020
Gentamicin (10 µg)Standard2220N/A
Fluconazole (25 µg)StandardN/AN/A25

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2][3]

Materials:

  • Test this compound derivatives

  • Standard antibiotic/antifungal agents (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial and/or fungal strains (e.g., from ATCC)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator

  • Multichannel pipette

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative (e.g., 1280 µg/mL) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

    • Prepare serial twofold dilutions of the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to achieve a range of concentrations to be tested (e.g., 256, 128, 64, 32, 16, 8, 4, 2 µg/mL).

  • Preparation of Inoculum:

    • From a fresh agar (B569324) plate culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer/nephelometer.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Setup:

    • To each well of a 96-well plate, add 50 µL of the appropriate sterile broth.

    • Add 50 µL of the serially diluted test compounds to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentrations.

    • Include the following controls:

      • Positive Control: 50 µL of broth + 50 µL of the microbial inoculum (shows microbial growth).

      • Negative Control (Solvent): 50 µL of broth containing the highest concentration of the solvent used + 50 µL of the microbial inoculum (to check for solvent toxicity).

      • Sterility Control: 100 µL of sterile broth (to check for contamination).

      • Standard Drug Control: Serially diluted standard antibiotic/antifungal agent.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 35-37°C. Incubation time is typically 16-20 hours for bacteria and 24-48 hours for fungi.[1][3]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity (growth). A viewing mirror can aid in this process.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Protocol 2: Determination of Antimicrobial Activity via Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test compound.[4][5][6]

Materials:

  • Test this compound derivatives

  • Standard antibiotic/antifungal agents

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of about 4 mm.

    • Allow the agar to solidify completely.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for a few minutes.

  • Preparation of Wells and Application of Test Compounds:

    • Using a sterile cork borer, punch wells of 6-8 mm diameter into the inoculated agar.

    • Carefully remove the agar plugs.

    • Pipette a fixed volume (e.g., 50-100 µL) of a known concentration of the test this compound derivative solution into each well.

    • Similarly, add solutions of a standard antibiotic/antifungal and the solvent (negative control) to separate wells.

  • Incubation:

    • Allow the plates to stand for about 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[5]

  • Reading and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition (clear zone around the well) in millimeters (mm).

    • A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock & Serial Dilutions Plate_Setup Dispense Broth & Diluted Compounds into 96-Well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare & Standardize Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Microbial Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculation->Incubate Read_Results Visually Assess for Growth Inhibition Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Experimental_Workflow_Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Agar_Prep Prepare & Pour Agar Plates Plate_Inoculation Inoculate Agar Surface with Standardized Suspension Agar_Prep->Plate_Inoculation Inoculum_Prep Prepare & Standardize Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Inoculation Well_Creation Create Wells in Inoculated Agar Plate_Inoculation->Well_Creation Compound_Addition Add Test Compounds to Wells Well_Creation->Compound_Addition Incubate Incubate Plate (e.g., 37°C, 18-24h) Compound_Addition->Incubate Read_Results Measure Zone of Inhibition Diameter Incubate->Read_Results Compare_Activity Compare Activity Based on Zone Size Read_Results->Compare_Activity

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 2,3-Diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,3-Diaminotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method for producing this compound is the catalytic hydrogenation of 2,3-dinitrotoluene. This process typically employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel and is carried out in a solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.[1][2][3] Another starting material that can be used is 2-methyl-6-nitroaniline (B18888).[1][2]

Q2: What are the primary isomers formed as byproducts during the synthesis of this compound?

A2: The synthesis of this compound often results in the formation of other diaminotoluene isomers. The most common isomeric impurity is 3,4-Diaminotoluene (B134574).[4][5] The commercial production of ortho-diaminotoluenes can yield mixtures of the 2,3- and 3,4-isomers.[5]

Q3: What are the main safety concerns associated with the large-scale synthesis of this compound?

A3: The hydrogenation of dinitrotoluene is a highly exothermic reaction, posing a significant safety risk if not properly controlled.[6][7] There is a risk of thermal runaway, which can lead to a dangerous increase in temperature and pressure. This compound itself is a hazardous substance, being toxic if swallowed, harmful in contact with skin, and causing skin and eye irritation.[8][9][10] Therefore, appropriate personal protective equipment (PPE) and engineering controls are essential.

Q4: How can I purify crude this compound to remove isomeric impurities?

A4: Purification of this compound from its isomers is typically achieved through physical methods such as vacuum distillation or recrystallization.[4][11] Fractional distillation is a common technique to separate isomers with different boiling points.[12] Crystallization from a suitable solvent, like toluene, benzene, or xylene, can also be employed to isolate the desired isomer.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is running for the specified duration and at the optimal temperature. Hydrogenation of dinitrotoluenes is typically conducted at temperatures ranging from 50 to 250°C.[6] - Check Hydrogen Pressure: Maintain the recommended hydrogen pressure throughout the reaction. Pressures can range from 5 to 50 bar.[6] - Monitor Substrate Concentration: The concentration of dinitrotoluene can affect the reaction rate. In some systems, maintaining a low concentration (e.g., 1 to 200 ppm) in the product output can prevent catalyst deactivation and improve yield.[6]
Catalyst Deactivation - Use Fresh or Regenerated Catalyst: The catalyst may have lost activity. Consider using a fresh batch or regenerating the existing catalyst if possible. Some catalysts can be regenerated by washing with a suitable solvent.[9] - Check for Impurities in Starting Materials: Impurities in the dinitrotoluene or solvent can poison the catalyst. Ensure high-purity starting materials are used.[13] - Prevent Catalyst Oxidation: Some catalysts, like nickel-based ones, can be oxidized by nitroaromatic compounds, leading to decreased activity.[7]
Sub-optimal Solvent - Solvent Choice: The choice of solvent can influence reaction kinetics. Methanol and ethanol are commonly used. The dielectric constant of the solvent can affect reaction rates.[14]
Problem 2: Poor Selectivity and High Isomer Content
Possible Cause Suggested Solution
Non-selective Catalyst - Catalyst Selection: The choice of catalyst can influence selectivity. While Pd/C and Raney Nickel are common, their performance can vary. Experiment with different catalyst types or suppliers. - Catalyst Loading: The amount of catalyst can impact selectivity. Optimize the catalyst-to-substrate ratio.
Reaction Conditions - Temperature and Pressure Control: Fine-tuning the reaction temperature and hydrogen pressure can sometimes favor the formation of the desired isomer.
Inefficient Purification - Optimize Distillation Parameters: For vacuum distillation, adjust the column height, reflux ratio, and vacuum pressure to improve separation efficiency. Avoid high temperatures (above 230°C) during distillation to prevent product degradation.[12] - Optimize Crystallization Process: For recrystallization, carefully select the solvent and control the cooling rate to maximize the isolation of the pure 2,3-isomer.[4]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 2-Methyl-6-nitroaniline

This protocol describes a general procedure for the synthesis of this compound from 2-methyl-6-nitroaniline.

Materials:

  • 2-methyl-6-nitroaniline

  • 10% Palladium on carbon (Pd/C) catalyst (with a specified water content, e.g., ~50%)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-6-nitroaniline in ethanol. For example, 8.50 g of 2-methyl-6-nitroaniline can be dissolved in 200 ml of ethanol.[1][2]

  • Carefully add the 10% Pd/C catalyst to the solution. For the example above, 4.0 g of catalyst (with 51.5% water content) would be used.[1][2]

  • Purge the reaction vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to atmospheric pressure.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for a specified time, typically around 4 hours.[1][2]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, carefully remove the catalyst by filtration.

  • Remove the solvent from the filtrate by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • The resulting crude product, this compound, will be in the form of black crystals.[1][2] This crude product may be used directly in subsequent steps or further purified.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up Stage start Dissolve 2-methyl-6-nitroaniline in Ethanol add_catalyst Add 10% Pd/C Catalyst start->add_catalyst 1 hydrogenation Hydrogenation (Room Temp, Atmospheric H2, 4h) add_catalyst->hydrogenation 2 filtration Catalyst Filtration hydrogenation->filtration 3 evaporation Solvent Evaporation filtration->evaporation 4 product Crude this compound evaporation->product 5

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield of This compound check_reaction Check Reaction Parameters (Time, Temp, Pressure) low_yield->check_reaction check_catalyst Evaluate Catalyst Activity low_yield->check_catalyst check_purity Analyze Starting Material Purity low_yield->check_purity solution1 Adjust Parameters to Optimal Range check_reaction->solution1 Parameters sub-optimal solution2 Use Fresh or Regenerated Catalyst check_catalyst->solution2 Catalyst deactivated solution3 Use High-Purity Starting Materials check_purity->solution3 Impurities detected

Caption: Troubleshooting logic for low product yield.

References

minimizing side-product formation in 2,3-Diaminotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2,3-Diaminotoluene (2,3-DAT). Our goal is to help you minimize side-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed in reactions with this compound?

A1: The primary side-products depend on the specific reaction, but common unwanted products include:

  • Isomeric Products: In reactions like quinoxaline (B1680401) synthesis with unsymmetrical dicarbonyl compounds, the formation of regioisomers can occur.

  • Benzimidazoles: When reacting 2,3-DAT with α-ketoaldehydes or carboxylic acids and their derivatives, benzimidazole (B57391) formation is a significant side reaction.[1]

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances.[2][3]

  • Polymerization Products: Under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts, 2,3-DAT can undergo self-polymerization or co-polymerization, leading to intractable tars.

  • Hydrolysis Products: If water is present in the reaction mixture, it can lead to hydrolysis of certain intermediates or the starting material itself, especially under acidic or basic conditions.[1]

Q2: My reaction is producing a dark-colored, tarry substance. What is causing this and how can I prevent it?

A2: Tar formation is a common issue in reactions with aromatic amines and is often due to oxidation and polymerization side reactions.[4] To prevent this:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate polymerization and degradation pathways.

  • Purity of Starting Materials: Ensure your this compound and other reagents are of high purity, as impurities can catalyze tar formation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to mitigate oxidative side reactions.

Q3: How can I improve the regioselectivity of my quinoxaline synthesis when using an unsymmetrical dicarbonyl compound with this compound?

A3: Achieving high regioselectivity can be challenging. Here are some strategies to consider:

  • Catalyst Screening: The choice of catalyst can significantly influence the regioselectivity. Experiment with a range of acid or metal catalysts to find one that favors the desired isomer.

  • Temperature Optimization: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to higher selectivity for one isomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition states of the competing pathways. Screen a variety of solvents to determine the optimal medium for your desired isomer.

  • Protecting Groups: In some cases, it may be possible to selectively protect one of the amino groups on 2,3-DAT to direct the reaction towards the desired isomer, followed by a deprotection step.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

This is a common problem that can be addressed by systematically evaluating several factors.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Troubleshooting Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials (2,3-DAT, Reagents, Solvents) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->check_conditions If pure optimize_catalyst Optimize Catalyst System (Type, Loading) check_conditions->optimize_catalyst If optimal workup_loss Investigate Work-up & Purification (Extraction, Chromatography) optimize_catalyst->workup_loss If optimized solution Yield Improved workup_loss->solution If optimized

Caption: A logical workflow for troubleshooting low reaction yields.

Data Presentation: Impact of Reaction Conditions on Quinoxaline Synthesis Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneToluene252-[5]
AlCuMoVPToluene25292[5]
AlFeMoVPToluene25280[5]
Phenol (20 mol%)Ethanol:Water (7:3)Room Temp-High[6]
Cerium(IV) Ammonium NitrateWaterRoom Temp0.33High[7]
Issue 2: Formation of Benzimidazole Side-Products in Quinoxaline Synthesis

This is a frequent side reaction when using α-ketoaldehydes.

Quinoxaline_vs_Benzimidazole

Caption: Key factors in preventing the oxidation of this compound.

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis

This protocol provides a starting point for the synthesis of quinoxalines from this compound and a 1,2-dicarbonyl compound. [6] Methodology:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., 10 mL of an ethanol:water mixture, 7:3).

  • Add a catalytic amount of a suitable catalyst (e.g., 20 mol% phenol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add water (20 mL) to the mixture to precipitate the product.

  • Allow the mixture to stand for approximately 30 minutes.

  • Collect the crystalline product by filtration, wash with water, and dry.

  • If necessary, recrystallize the product from a suitable solvent like hot ethanol.

Protocol 2: Purification of this compound by Recrystallization

This protocol is for the general purification of crude this compound.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Select a suitable solvent or solvent system. A mixed solvent system of methanol (B129727) and water is often effective.

  • Add a minimal amount of the hot primary solvent (e.g., methanol) to dissolve the crude product completely.

  • While the solution is hot, add the anti-solvent (e.g., water) dropwise until a slight cloudiness persists.

  • If excess precipitate forms, add a small amount of the hot primary solvent to redissolve it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Data Presentation: Solvent Systems for Recrystallization of Diaminotoluenes

CompoundSolvent SystemRecovery (%)Purity (%)Reference
2,4-Diaminotoluene (B122806)Methanol/Water6099.78[3]
2,4-DiaminotolueneEthanol/Water5899.72[3]
2,4-DiaminotolueneEthylene Glycol/Water6599.57[3]
Protocol 3: Purification of this compound by Vacuum Distillation

Vacuum distillation is effective for purifying this compound, especially for separating it from other isomers or high-boiling impurities. [8] Methodology:

  • Ensure your distillation apparatus is clean, dry, and assembled correctly for vacuum distillation.

  • Place the crude this compound in the distilling flask with a magnetic stir bar.

  • Slowly and carefully apply a vacuum to the system.

  • Once the desired vacuum is reached, begin heating the distilling flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point of 2,3-DAT is approximately 255 °C at atmospheric pressure, so the boiling point will be significantly lower under vacuum.

  • Monitor the temperature throughout the distillation to ensure a clean separation.

  • After collecting the desired fraction, cool the system to room temperature before slowly releasing the vacuum.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes and should be adapted to your specific experimental setup and safety protocols. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.

References

Technical Support Center: Optimizing Azo Dye Synthesis with 2,3-Diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing reaction conditions in the synthesis of azo dyes using 2,3-Diaminotoluene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges and enhance experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of azo dyes using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Dye Yield 1. Incomplete Diazotization: The conversion of this compound to its diazonium salt is insufficient.[1] 2. Decomposition of Diazonium Salt: The reaction temperature was too high, leading to the breakdown of the unstable diazonium salt.[1][2] 3. Suboptimal pH for Coupling: The pH of the reaction medium is not suitable for the specific coupling agent.[2] 4. Impure Reactants: The purity of this compound, sodium nitrite (B80452), or the coupling agent is low.[1]1. Ensure complete dissolution of this compound in the acidic solution before adding sodium nitrite. Use a starch-iodide paper test to confirm the presence of excess nitrous acid, indicating the completion of diazotization.[1] 2. Strictly maintain the diazotization reaction temperature between 0-5°C using an ice bath.[1][2] 3. Adjust the pH to the optimal range for your coupling agent: typically pH 9-10 for phenols and pH 4-5 for aromatic amines.[2] 4. Use high-purity starting materials to avoid side reactions and the formation of byproducts.[1]
Color of the Dye is "Off" or Inconsistent 1. Side Reactions: Undesirable reactions are occurring, leading to the formation of colored impurities. 2. Incorrect Stoichiometry: The molar ratios of the reactants are not optimal. 3. Temperature and pH Fluctuations: Inconsistent reaction conditions between batches.1. Control the temperature and rate of addition of reactants to minimize side reactions. 2. While a 1:1 molar ratio is standard, a slight excess of the amine and coupling components can ensure the complete consumption of the nitrite and diazonium salt.[2] 3. Standardize all reaction parameters, including temperature, pH, and mixing speed, for batch-to-batch consistency.
Final Product is a Tarry or Sticky Substance 1. Presence of Impurities: Impurities in the starting materials or formed during the reaction can inhibit crystallization. 2. Rapid Cooling: Cooling the reaction mixture too quickly can prevent the formation of a crystalline product.1. Purify the starting materials if necessary. Wash the crude dye product with a suitable solvent to remove impurities. 2. Allow the reaction mixture to cool slowly to encourage the formation of larger, purer crystals.
Precipitate Forms During Diazotization 1. Incomplete Dissolution: The this compound salt has limited solubility at low temperatures.1. Ensure sufficient acid has been added to fully protonate the amine, forming a more soluble salt. Gentle warming may be required for initial dissolution before cooling for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the diazotization of this compound?

A1: The most critical parameter is temperature. Diazonium salts derived from aromatic amines are typically unstable at temperatures above 5°C and can decompose, which can sometimes be explosive.[1][2] Therefore, it is imperative to maintain the reaction temperature between 0-5°C to ensure the stability of the diazonium salt and maximize the yield of the subsequent coupling reaction.[1][2]

Q2: How does the pH of the coupling reaction affect the final dye product?

A2: The optimal pH for the coupling reaction is highly dependent on the coupling agent being used. For phenolic coupling agents (e.g., 2-naphthol), a mildly alkaline pH (typically 9-10) is necessary to deprotonate the phenol (B47542) to the more reactive phenoxide ion.[2] For coupling with aromatic amines, a mildly acidic pH (around 4-5) is generally preferred to ensure the aromatic ring is sufficiently activated for electrophilic substitution while preventing reaction at the nitrogen atom of the amine.[2]

Q3: What is the ideal molar ratio of reactants for the synthesis?

A3: For the diazotization step, a 1:1 molar ratio of this compound to sodium nitrite is generally recommended. In the coupling reaction, a 1:1 molar ratio of the diazonium salt to the coupling component is typically used. However, to ensure the complete consumption of the often unstable diazonium salt, a slight excess of the coupling component may be beneficial.[2]

Q4: My synthesized dye shows poor solubility. What can I do?

A4: The solubility of azo dyes is influenced by the functional groups present in the molecule. To enhance water solubility, you can incorporate sulfonic acid (-SO₃H) groups into either the diazo component (this compound) or the coupling component. The presence of these groups increases the polarity of the dye molecule.

Q5: Are there any specific safety precautions I should take when working with this compound and diazonium salts?

A5: Yes. This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated area or fume hood. Diazonium salts are unstable and potentially explosive, especially when dry.[2] They should always be kept in solution and at a low temperature (0-5°C).

Experimental Protocols

Protocol 1: General Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution while maintaining the temperature between 0-5°C and stirring continuously.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-20 minutes in the ice bath to ensure the diazotization is complete.[1]

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: General Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)

This protocol outlines the coupling of the diazonium salt of this compound with a phenolic compound.

Materials:

  • Freshly prepared this compound diazonium salt solution

  • 2-Naphthol (or other phenolic compound)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a molar equivalent of the phenolic compound in a 10% sodium hydroxide solution.

  • Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.

  • Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold phenolic solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue to stir the mixture in the ice bath for approximately 30 minutes to ensure the completion of the coupling reaction.[1]

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold distilled water to remove any unreacted starting materials and salts.

  • Dry the purified dye in a desiccator or a low-temperature oven.

Data Presentation

The following tables provide a summary of the key reaction parameters and their typical ranges for the synthesis of azo dyes from aromatic amines. While specific data for this compound is limited in readily available literature, these values provide a solid starting point for optimization.

Table 1: Optimized Reaction Conditions for Azo Dye Synthesis

ParameterDiazotizationCoupling with PhenolsCoupling with Aromatic Amines
Temperature 0 - 5 °C[1][2]0 - 5 °C0 - 5 °C
pH Strongly Acidic (HCl or H₂SO₄)9 - 10 (Alkaline)[2]4 - 5 (Mildly Acidic)[2]
Reactant Ratio (Amine:NaNO₂) 1 : 1 (or slight excess of amine)[2]--
Reactant Ratio (Diazonium:Coupler) -1 : 1 (or slight excess of coupler)[2]1 : 1 (or slight excess of coupler)[2]
Reaction Time 15 - 30 minutes30 - 60 minutes30 - 60 minutes

Visualizations

Experimental Workflow for Azo Dye Synthesis

G cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_workup Workup & Purification A Dissolve this compound in Acid B Cool to 0-5°C A->B D Slowly Add NaNO₂ to Amine Solution B->D C Prepare NaNO₂ Solution C->D E Stir for 15-20 min D->E H Slowly Add Diazonium Salt to Coupling Solution E->H Freshly Prepared Diazonium Salt F Prepare Coupling Agent Solution G Cool to 0-5°C F->G G->H I Stir for 30 min H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Dry the Dye Product K->L

Caption: General experimental workflow for the synthesis of an azo dye from this compound.

Troubleshooting Logic for Low Dye Yield

G Start Low Dye Yield Q1 Was the diazotization temperature kept at 0-5°C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the coupling pH optimized for the agent? A1_Yes->Q2 Sol1 Maintain strict temperature control with an ice bath. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Were the reactants of high purity? A2_Yes->Q3 Sol2 Adjust pH: Phenols: 9-10 Amines: 4-5 A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Was diazotization completion checked? A3_Yes->Q4 Sol3 Use high-purity starting materials or purify them. A3_No->Sol3 A4_No No Q4->A4_No No Sol4 Use starch-iodide paper to test for excess nitrous acid. A4_No->Sol4

References

Technical Support Center: Optimizing 2,3-Diaminotoluene Yield in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Diaminotoluene (2,3-DAT) in hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for synthesizing this compound via hydrogenation?

The most common precursor for the synthesis of this compound is 2-methyl-6-nitroaniline (B18888). The hydrogenation of this compound involves the reduction of the nitro group to an amino group.

Q2: Which catalysts are most effective for the hydrogenation of the precursor to this compound?

Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for this transformation.[1] Other catalysts that have shown high activity and selectivity in the hydrogenation of dinitrotoluenes to their corresponding diamines include platinum-based catalysts and Raney Nickel.[2][3] The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

Q3: What are the typical reaction conditions for achieving a high yield of this compound?

High yields of this compound are typically achieved under mild reaction conditions. For example, using a 10% Pd/C catalyst in an ethanol (B145695) solution at room temperature and atmospheric hydrogen pressure has been reported to yield up to 97% of the crude product.[1] For other diaminotoluene isomers, optimal temperatures can range from 65°C to 85°C with hydrogen pressures between 1.0 to 4.0 MPa.[3]

Q4: How can I minimize the formation of by-products during the reaction?

Minimizing by-product formation is crucial for obtaining a high yield of pure this compound. Key strategies include:

  • Optimizing Reaction Conditions: Carefully controlling temperature, pressure, and reaction time can prevent side reactions.[3]

  • Ensuring High-Purity Starting Materials: Impurities in the starting material, such as nitrophenols, can negatively affect the reaction.[4]

  • Choosing the Right Solvent: The choice of solvent can influence the reaction rate and selectivity.[2] Ethanol is a commonly used solvent for this type of hydrogenation.[1]

Q5: What are the common causes of catalyst deactivation?

Catalyst deactivation can lead to a significant drop in reaction yield. Common causes include:

  • Poisoning: Impurities in the reactants or solvent can adsorb to the catalyst's active sites, reducing its activity.

  • Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.

  • Leaching: The active metal may dissolve into the reaction medium under certain conditions.

  • Fouling: Deposition of by-products or polymers on the catalyst surface can block active sites. A rapid deactivation of the catalyst has been observed during the initial stages of similar hydrogenation reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion
Potential Cause Troubleshooting Step
Inactive or Deactivated Catalyst - Ensure the catalyst is fresh and has been stored properly. - Consider using a higher catalyst loading. - If reusing the catalyst, perform a regeneration step according to the manufacturer's instructions.
Insufficient Hydrogen Pressure - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within the recommended safe limits for the equipment.
Suboptimal Reaction Temperature - Verify the reaction temperature is within the optimal range for the chosen catalyst. - Gradually increase the temperature, monitoring for by-product formation.
Inadequate Mixing - Ensure the stirring speed is sufficient to keep the catalyst suspended and facilitate mass transfer of hydrogen.
Presence of Impurities - Use high-purity starting materials and solvents.[5] - Purify the starting material if impurities are suspected.
Issue 2: Poor Selectivity and By-product Formation
Potential Cause Troubleshooting Step
Reaction Temperature is Too High - Lower the reaction temperature to favor the desired reaction pathway.
Incorrect Catalyst Choice - Experiment with different catalysts known for high selectivity in nitro group reductions, such as platinum-based catalysts.[6]
Prolonged Reaction Time - Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to avoid over-reduction or side reactions.
Incorrect Solvent - Evaluate the effect of different solvents on selectivity. Protic solvents like ethanol are generally effective.

Experimental Protocols

General Protocol for the Hydrogenation of 2-Methyl-6-nitroaniline to this compound

This protocol is based on a literature procedure with a reported yield of 97%.[1]

Materials:

  • 2-Methyl-6-nitroaniline

  • 10% Palladium on activated carbon (Pd/C) catalyst (51.5% in water)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 8.50 g (55.9 mmol) of 2-methyl-6-nitroaniline in 200 ml of ethanol.

  • Carefully add 4.0 g of 10% palladium-carbon catalyst (wet, 51.5% water content) to the solution.

  • Seal the reaction vessel and purge it with hydrogen gas to create an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature (approximately 20°C) under a hydrogen atmosphere (atmospheric pressure) for 4 hours.

  • Upon completion of the reaction (monitor by TLC or GC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Remove the catalyst by filtration through a pad of Celite or a suitable filter paper.

  • Wash the catalyst on the filter with a small amount of ethanol to recover any residual product.

  • Combine the filtrate and the washings, and remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, should be in the form of black crystals. The reported yield for this procedure is 6.64 g (97%).[1]

Quantitative Data Summary

Parameter Value Precursor Product Catalyst Yield Reference
Reaction Time 4 hours2-Methyl-6-nitroanilineThis compound10% Pd/C97% (crude)[1]
Temperature 20°C2-Methyl-6-nitroanilineThis compound10% Pd/C97% (crude)[1]
Pressure Atmospheric2-Methyl-6-nitroanilineThis compound10% Pd/C97% (crude)[1]
Temperature Range 65-85°Co-Nitro-p-toluidine3,4-DiaminotoluenePd/C or Raney Ni96-97%[3]
Pressure Range 1.0-4.0 MPao-Nitro-p-toluidine3,4-DiaminotoluenePd/C or Raney Ni96-97%[3]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve 2-Methyl-6-nitroaniline in Ethanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenate at RT and Atmospheric Pressure add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration evaporation Evaporate Solvent filtration->evaporation product Obtain Crude this compound evaporation->product

Caption: Experimental Workflow for this compound Synthesis

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield of This compound check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes inactive_catalyst Replace or Regenerate Catalyst check_catalyst->inactive_catalyst No check_purity Is the Starting Material Pure? check_conditions->check_purity Yes optimize_conditions Adjust Temperature, Pressure, and Stirring check_conditions->optimize_conditions No purify_reactant Purify Starting Material check_purity->purify_reactant No

Caption: Troubleshooting Decision Tree for Low Yield

reaction_pathway Simplified Reaction Pathway reactant 2-Methyl-6-nitroaniline C₇H₈N₂O₂ product This compound C₇H₁₀N₂ reactant->product H₂ / Pd-C Ethanol, RT

References

troubleshooting low purity issues in 2,3-Diaminotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of 2,3-Diaminotoluene.

Troubleshooting Guide

Low purity in the final product can arise from several factors, including incomplete reactions, side-product formation, and residual starting materials or catalysts. This guide addresses common issues in a question-and-answer format to help you identify and resolve them.

Q1: My final product is a dark or black crystalline solid. How can I decolorize it?

A1: The appearance of a dark color, often black, in the crude product of this compound is common.[1] This coloration can be due to aerial oxidation of the aromatic diamine or the presence of highly colored byproducts. For purification and color removal, consider the following methods:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a small amount of activated carbon. Heat the mixture gently and then filter it hot through a pad of celite to remove the carbon. The this compound can then be recovered by evaporating the solvent.

  • Recrystallization: Recrystallization from a suitable solvent system, such as an ethanol (B145695)/water mixture, can effectively remove colored impurities and improve the overall purity of the product.

  • Column Chromatography: For higher purity requirements, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used to separate the desired product from colored impurities. Reversed-phase flash chromatography can also be an effective technique for removing colored contaminants.

Q2: The yield of my reaction is high, but the purity is low. What are the likely impurities?

A2: High yield with low purity often suggests the presence of isomers or partially reduced intermediates. In the synthesis of this compound via the hydrogenation of 2-methyl-6-nitroaniline (B18888), potential impurities include:

  • Isomeric Diaminotoluenes: Depending on the purity of the starting material, other diaminotoluene isomers might be present.

  • Partially Reduced Intermediates: Incomplete hydrogenation can lead to the presence of intermediates such as 2-amino-3-nitrotoluene or azoxy and azo compounds formed from the condensation of hydroxylamine (B1172632) intermediates.

  • Starting Material: Residual 2-methyl-6-nitroaniline may also be present if the reaction has not gone to completion.

To identify the specific impurities, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: My hydrogenation reaction seems to be incomplete. How can I drive it to completion?

A3: An incomplete reaction is a common cause of low purity. To ensure the complete conversion of 2-methyl-6-nitroaniline to this compound, consider the following factors:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time or due to poisoning. Ensure you are using a fresh or properly stored catalyst. The catalyst loading may also need to be optimized.

  • Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere. Ensure a constant and adequate supply of hydrogen. For laboratory-scale synthesis, a hydrogen balloon is often sufficient, but for larger scales, a pressurized hydrogenation setup may be necessary.

  • Reaction Time: The reaction time of 4 hours is a general guideline.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method to determine the point of complete consumption of the starting material.

  • Solvent Quality: The solvent (e.g., ethanol) should be of appropriate purity and dry, as impurities in the solvent can affect the catalyst's performance.

Frequently Asked Questions (FAQs)

Q: What is a typical yield and purity for the synthesis of this compound?

A: A typical synthesis involving the hydrogenation of 2-methyl-6-nitroaniline can achieve a high crude yield, often around 97%.[1][2] The purity of the crude product may vary, but with proper purification, a purity of 99% or higher can be achieved.

Q: What are the common starting materials for the synthesis of this compound?

A: The most common laboratory and industrial synthesis starts from 2-methyl-6-nitroaniline through catalytic hydrogenation.[1][2]

Q: Are there any specific safety precautions I should take during the synthesis?

A: Yes. This compound is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis involves flammable solvents like ethanol and hydrogen gas, which is explosive. The reaction should be carried out in a well-ventilated fume hood, and sources of ignition should be eliminated.

Quantitative Data Summary

ParameterValueReference
Starting Material2-Methyl-6-nitroaniline[2],[1]
Catalyst10% Palladium on Carbon (Pd/C)[2],[1]
SolventEthanol[2],[1]
Reaction TemperatureRoom Temperature[2],[1]
Hydrogen PressureAtmospheric Pressure[2],[1]
Reaction Time4 hours[2],[1]
Crude Yield~97%[2],[1]
Typical Final Purity≥99%[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the catalytic hydrogenation of 2-methyl-6-nitroaniline.

Materials:

  • 2-methyl-6-nitroaniline

  • 10% Palladium on carbon (Pd/C) catalyst (50% wet)

  • Ethanol

  • Hydrogen gas supply (e.g., hydrogen balloon or cylinder)

  • Filter aid (e.g., Celite)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-6-nitroaniline in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask and flush it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (approximately 4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with a small amount of ethanol to recover any remaining product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway Start 2-Methyl-6-nitroaniline Reagents H2, 10% Pd/C Ethanol, RT, 4h Start->Reagents Product This compound Reagents->Product caption Synthesis Pathway of this compound

Caption: Synthesis Pathway of this compound.

Troubleshooting_Workflow Start Low Purity Issue in this compound Check_Color Is the product discolored (dark/black)? Start->Check_Color Check_Completion Is the reaction incomplete? Check_Color->Check_Completion No Decolorize Decolorization Methods: - Activated Carbon - Recrystallization - Chromatography Check_Color->Decolorize Yes Identify_Impurities Analyze for side products (isomers, intermediates) Check_Completion->Identify_Impurities No Optimize_Reaction Optimize Reaction Conditions: - Catalyst Activity - H2 Pressure - Reaction Time Check_Completion->Optimize_Reaction Yes Purify Purification Methods: - Recrystallization - Column Chromatography Identify_Impurities->Purify Pure_Product High Purity Product Decolorize->Pure_Product Optimize_Reaction->Pure_Product Purify->Pure_Product caption Troubleshooting Workflow for Low Purity

Caption: Troubleshooting Workflow for Low Purity.

Logical_Relationships Purity Product Purity Reaction_Completion Reaction Completion Reaction_Completion->Purity Increases Side_Products Side Product Formation Side_Products->Purity Decreases Purification_Efficiency Purification Efficiency Purification_Efficiency->Purity Increases Catalyst_Activity Catalyst Activity Catalyst_Activity->Reaction_Completion Hydrogen_Supply Hydrogen Supply Hydrogen_Supply->Reaction_Completion Reaction_Time Reaction Time Reaction_Time->Reaction_Completion Intermediates Reactive Intermediates Intermediates->Side_Products Purification_Method Choice of Method Purification_Method->Purification_Efficiency caption Factors Influencing Product Purity

Caption: Factors Influencing Product Purity.

References

stability of 2,3-Diaminotoluene in acidic versus basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3-Diaminotoluene in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a crystalline solid that is generally stable under standard storage conditions (cool, dry, and dark place).[1] However, as an aromatic amine, its stability is significantly influenced by the pH of the medium.[2] Aromatic amines can be susceptible to degradation, especially under harsh acidic or basic conditions, and upon exposure to oxidizing agents.[3]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is pH-dependent. In acidic media, the amino groups can be protonated, which can influence the molecule's electronic properties and susceptibility to hydrolytic or oxidative degradation. Aromatic amines have been noted to exhibit stability issues in acidic media.[4] In basic media, the amino groups are deprotonated and may be more susceptible to oxidation.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related aromatic amines like toluene-2,4-diamine, likely degradation pathways include:

  • Oxidation: The amino groups and the aromatic ring are susceptible to oxidation, which can lead to the formation of nitroso, nitro, and hydroxylated derivatives, and potentially polymerization into colored products.[2][5] The methyl group can also be oxidized.[2]

  • Hydrolysis: While generally aromatic amines are not readily hydrolyzed, under extreme pH and temperature, cleavage of the amino group is a possibility, though less common than oxidation.[6]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[7]

Q4: What are the expected degradation products?

A4: Based on studies of similar compounds like toluene-2,4-diamine, potential degradation products could include hydroxylated and sulfonated derivatives, as well as products of ring opening and polymerization.[5][8] For instance, under oxidative conditions, the formation of compounds like 2,4-diamino-3-hydroxy-5-sulfonicacidtoluene and 2,4-diaminobenzaldehyde (B1589423) has been observed for the 2,4-isomer.[5]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Discoloration of this compound solution (e.g., turning brown) Oxidation of the aromatic amine. This can be accelerated by exposure to air (oxygen), light, or oxidizing agents.1. Prepare solutions fresh before use.2. Store solutions protected from light and air (e.g., in amber vials, under an inert atmosphere like nitrogen or argon).3. Ensure solvents are de-gassed to remove dissolved oxygen.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of this compound into one or more new compounds.1. Confirm the identity of the new peaks using a mass spectrometer (LC-MS or GC-MS).2. Review the experimental conditions (pH, temperature, exposure to light/air) to identify the stressor.3. Perform a forced degradation study (see Experimental Protocols) to systematically identify degradation products under different stress conditions.
Loss of assay of this compound over time Chemical degradation of the compound.1. Evaluate the stability of the compound under your specific experimental conditions (pH, temperature, solvent).2. Consider using a stabilizing agent if compatible with your experiment (e.g., an antioxidant).3. Adjust the pH of the medium to a range where this compound is more stable, if possible.
Inconsistent experimental results Instability of this compound leading to varying concentrations of the active compound.1. Strictly control experimental parameters such as pH, temperature, and light exposure.2. Use freshly prepared solutions for each experiment.3. Incorporate a stability-indicating analytical method to monitor for degradation during the experiment.

Data Presentation

Table 1: Predicted Stability of this compound in Different Media

MediumPredicted StabilityPotential Degradation Pathways
Acidic (e.g., pH 1-3) Potentially unstable, especially with heat or oxidizing agents.Protonation of amino groups may alter reactivity. Susceptible to oxidation and potentially slow hydrolysis at elevated temperatures.
Neutral (e.g., pH 6-8) Moderately stable, but susceptible to oxidation.Oxidation is a primary concern, especially in the presence of oxygen and light.
Basic (e.g., pH 11-13) Potentially unstable.Deprotonated amino groups may be more readily oxidized.

Note: This table is based on general principles of aromatic amine chemistry. Specific quantitative data for this compound is limited.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify its degradation products.[3][7][9][10]

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), e.g., 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), e.g., 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), e.g., 3%

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of HCl (start with 0.1 M).

    • Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C).

    • Monitor the reaction over time (e.g., at 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an appropriate amount of NaOH.

    • If no degradation is observed, repeat with 1 M HCl.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of NaOH (start with 0.1 M).

    • Follow the same temperature and time monitoring as in the acidic degradation study.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of H₂O₂ (3%).

    • Keep the sample at room temperature and monitor over time.

  • Thermal Degradation:

    • Expose a solid sample of this compound and a solution sample to elevated temperatures (e.g., 60 °C, 80 °C) in an oven.

    • Monitor for degradation over time.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep control samples protected from light.

    • Analyze the samples after the specified exposure period.

  • Analysis:

    • Analyze all samples (stressed and control) using a suitable, validated stability-indicating HPLC method.[11][12] A reversed-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.

    • Use a UV detector at a wavelength where this compound and its potential degradation products absorb.

    • LC-MS analysis is highly recommended for the identification of degradation products.

Data Evaluation:

  • Calculate the percentage of degradation of this compound in each condition.

  • Identify and quantify the major degradation products.

  • The goal is to achieve 5-20% degradation to demonstrate that the analytical method is stability-indicating.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound Stock Solution (1 mg/mL) acid Acidic (0.1M & 1M HCl, RT & 60°C) prep->acid Expose to Stress base Basic (0.1M & 1M NaOH, RT & 60°C) prep->base Expose to Stress oxidative Oxidative (3% H₂O₂, RT) prep->oxidative Expose to Stress thermal Thermal (Solid & Solution, 60°C & 80°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS oxidative->hplc thermal->hplc photo->hplc neutralize->hplc eval Calculate % Degradation Identify Degradation Products hplc->eval

Caption: Experimental workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation cluster_products Potential Products substance This compound (Aromatic Amine) degradation Chemical Degradation substance->degradation ph pH (Acidic/Basic) ph->degradation oxidants Oxidizing Agents (e.g., O₂, H₂O₂) oxidants->degradation energy Energy Input (Heat, Light) energy->degradation products Degradation Products (e.g., Oxidized, Hydroxylated, Polymerized Species) degradation->products

Caption: Factors influencing the degradation of this compound.

References

managing the exothermic nature of reactions involving 2,3-Diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of chemical reactions involving 2,3-Diaminotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

Q2: What are the signs of a potential runaway reaction when using this compound?

A2: Key indicators of a runaway reaction include a sudden and accelerating rise in temperature that is unresponsive to cooling measures, an unexpected increase in pressure, noticeable changes in the viscosity or color of the reaction mixture, and an increased rate of gas evolution. It is crucial to have continuous monitoring of these parameters.

Q3: What immediate steps should be taken if a thermal runaway is suspected?

A3: In the event of a suspected thermal runaway, the immediate priorities are to ensure personnel safety and attempt to bring the reaction under control. This includes alerting all personnel in the vicinity, initiating an emergency shutdown of reagent feeds, maximizing cooling to the reactor, and preparing for emergency containment procedures.

Q4: Are there any known incompatible materials that should be strictly avoided with this compound?

A4: Yes, this compound is incompatible with strong acids and strong oxidizing agents.[1][2] Mixing with these substances can lead to vigorous, uncontrolled exothermic reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly rapid temperature increase during reagent addition. Reagent addition rate is too high.Immediately stop the addition of the reagent. Increase cooling to the reactor. Once the temperature is stable and within the desired range, resume addition at a significantly slower rate.
Inadequate cooling capacity.Ensure the cooling system is functioning optimally. For highly exothermic steps, consider pre-cooling the reaction vessel and reagents.
Insufficient agitation.Verify that the stirring is vigorous and creating a vortex. Poor mixing can lead to localized hot spots where the reaction can accelerate uncontrollably.
Pressure buildup in the reactor. Gas evolution from the reaction or decomposition.Ensure the reactor is properly vented to a scrubber or a safe exhaust. If the pressure rise is rapid, it may be a sign of a runaway reaction; follow emergency procedures.
Thermal expansion of the solvent.Monitor the temperature closely and ensure it does not exceed the boiling point of the solvent under the reaction conditions.
Reaction does not initiate, leading to accumulation of unreacted reagents. Low reaction temperature.Gradually and cautiously increase the temperature in small increments while closely monitoring for any sudden exotherm.
Impure starting materials or catalyst deactivation.Use reagents of known purity. If a catalyst is used, ensure it is active and has been stored correctly.
Formation of side products or discoloration. High reaction temperature.Optimize the reaction temperature to favor the desired product. High temperatures can often lead to decomposition or side reactions.
Presence of oxygen or other contaminants.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation.

Quantitative Data

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀N₂[5]
Molecular Weight122.17 g/mol [5]
Melting Point59-65 °C
Boiling Point255 °C
DecompositionEmits toxic vapors of nitrogen oxides when heated to decomposition.[4]

Experimental Protocols

Detailed Methodology for a Controlled Diazotization Reaction

Diazotization of aromatic amines is a notoriously exothermic process that requires strict control. The following is a general protocol that should be adapted and optimized for your specific substrate and scale.

Materials:

  • This compound

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite (B80452)

  • Water (deionized)

  • Ice

  • Urea (B33335) (for quenching)

  • Potassium iodide-starch paper

Equipment:

  • Jacketed glass reactor with bottom outlet valve

  • Chiller/circulator for reactor jacket

  • Overhead stirrer with a high-torque motor and appropriate impeller

  • Thermocouple for internal temperature monitoring

  • Addition funnel with pressure equalization

  • Vent to a scrubber system

Procedure:

  • Preparation of the Amine Salt Solution:

    • Charge the reactor with the calculated amount of water and begin agitation.

    • Slowly add concentrated hydrochloric acid to the water. This dilution is exothermic; ensure the temperature is controlled.

    • Cool the acid solution to 0-5 °C using the jacketed cooler.

    • Slowly add the this compound to the cold acid solution. The formation of the hydrochloride salt is exothermic. Maintain the temperature below 10 °C.

  • Preparation of the Nitrite Solution:

    • In a separate vessel, dissolve sodium nitrite in cold water. Cool this solution to 0-5 °C.

  • Diazotization:

    • Ensure the amine salt slurry in the reactor is at a stable temperature between 0 and 5 °C.

    • Begin the slow, dropwise addition of the chilled sodium nitrite solution to the reactor. The addition rate should be controlled to maintain the internal temperature between 0 and 5 °C. A temperature rise above this range indicates that the rate of heat generation is exceeding the rate of heat removal and the addition must be stopped immediately.

    • Monitor the reaction for the presence of excess nitrous acid using potassium iodide-starch paper. A blue-black color indicates excess nitrous acid.

    • Once the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • Quenching:

    • If necessary, quench any excess nitrous acid by the careful, portion-wise addition of a small amount of urea until the potassium iodide-starch paper test is negative.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control cluster_completion Completion & Quenching prep_reagents Prepare and Pre-cool Reagents charge_initial Charge Initial Reagents prep_reagents->charge_initial prep_reactor Prepare and Pre-cool Reactor prep_reactor->charge_initial start_addition Start Slow Addition of Limiting Reagent charge_initial->start_addition monitor Continuously Monitor Temperature and Pressure start_addition->monitor temp_check Temperature within Safe Limits? monitor->temp_check adjust_rate Adjust Addition Rate / Cooling temp_check->adjust_rate No complete_addition Complete Reagent Addition temp_check->complete_addition Yes adjust_rate->monitor stir Stir to Completion complete_addition->stir quench Quench Reaction stir->quench workup Proceed to Workup quench->workup

Caption: A generalized workflow for managing exothermic reactions.

Troubleshooting_Flowchart start Unexpected Exotherm Observed stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling to Maximum stop_addition->increase_cooling check_agitation Is Agitation Effective? increase_cooling->check_agitation fix_agitation Address Agitation Issue check_agitation->fix_agitation No temp_stable Is Temperature Decreasing? check_agitation->temp_stable Yes fix_agitation->temp_stable resume_slowly Once Stable, Resume Addition at a Slower Rate temp_stable->resume_slowly Yes emergency Initiate Emergency Procedures (Quench/Containment) temp_stable->emergency No investigate Investigate Root Cause Post-Event resume_slowly->investigate emergency->investigate

Caption: A decision-making flowchart for troubleshooting unexpected exotherms.

References

Technical Support Center: Purification of Crude 2,3-Diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-Diaminotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Crude this compound (2,3-DAT) typically contains other isomers of toluenediamine (TDA) as major impurities. The specific isomers and their ratios can vary depending on the synthesis method, which often involves the catalytic hydrogenation of dinitrotoluenes.[1] Commercial ortho-TDA mixtures often contain both 2,3-DAT and 3,4-DAT, sometimes in a 40:60 ratio.[1] Other potential impurities include meta-isomers such as 2,4-DAT and 2,6-DAT, as well as unreacted starting materials or byproducts like nitrotoluidines.[2]

Q2: What are the primary methods for purifying crude this compound?

The main techniques for purifying crude this compound are:

  • Recrystallization: A common method for purifying solid compounds based on differences in solubility.[3][4]

  • Column Chromatography: A technique used to separate components of a mixture based on their differential adsorption to a stationary phase.[5]

  • Vacuum Distillation: Effective for separating compounds with different boiling points, particularly for removing meta-isomers from ortho-isomers of TDA.[1][6]

Q3: What are the key physical and chemical properties of this compound to consider during purification?

Understanding the properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueReference
Appearance Gray to light brown or purple solid/crystals[1][7]
Molecular Formula C₇H₁₀N₂[8]
Molar Mass 122.17 g/mol [8]
Melting Point 59-65 °C[9]
Boiling Point ~255 °C[8]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695), acetone, and ethyl acetate (B1210297).[10][11]

Q4: How should I store purified this compound?

Aromatic amines like this compound can be sensitive to light and air, leading to oxidation and discoloration. It is recommended to store the purified compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Cause: The boiling point of the solvent may be higher than the melting point of the solute, or the solution is too concentrated.[10]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Allow the solution to cool more slowly.

    • Consider using a solvent with a lower boiling point.[10]

Problem 2: No Crystal Formation Upon Cooling.

  • Cause: The solution may not be saturated (too much solvent was used), or it is supersaturated and requires nucleation to initiate crystal growth.[10]

  • Solution:

    • Induce nucleation: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound.[10]

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[10]

    • Ensure slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[10]

Problem 3: Low Recovery of Purified Product.

  • Cause: Too much solvent was used, the cooling process was not sufficient, or some product was lost during filtration.[4]

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

    • Ensure the solution is cooled to a low enough temperature for a sufficient amount of time to maximize crystal formation.

    • To check for remaining product in the mother liquor, evaporate the solvent from a small sample. If a significant amount of residue remains, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.[10]

    • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]

Column Chromatography

Problem 1: Poor Separation of this compound from its Isomers.

  • Cause: The chosen eluent system may not have the optimal polarity to differentiate between the highly polar TDA isomers.

  • Solution:

    • Optimize the mobile phase: Since diaminotoluenes are highly polar, a relatively polar eluent system will be required. Start with a less polar solvent and gradually increase the polarity. A gradient of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol (B129727) could be effective.

    • Select the right stationary phase: Silica (B1680970) gel is a standard choice.[5] For separating isomers, specialized columns with different selectivities, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, might provide better resolution.[12]

    • Adjust the flow rate: A slower flow rate can sometimes improve separation.

Problem 2: Tailing of the Compound Band on the Column.

  • Cause: The compound may be interacting too strongly with the stationary phase. This can be common with amines on silica gel, which is slightly acidic.

  • Solution:

    • Add a modifier to the eluent: Adding a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to the eluent can help to reduce tailing by competing for the active sites on the silica gel.

    • Use a different adsorbent: Neutral or basic alumina (B75360) can be a good alternative to silica gel for the purification of basic compounds like amines.[5]

Problem 3: The Compound Does Not Elute from the Column.

  • Cause: The eluent is not polar enough to move the highly polar this compound down the column.[5]

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If that is not sufficient, a more polar solvent like methanol can be added to the ethyl acetate.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude material. A mixed solvent system is often effective for recrystallization.[13]

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents to find a suitable system. Ideal solvents will dissolve the crude 2,3-DAT when hot but not when cold.[14]

    • A common approach for aromatic amines is to use a binary solvent system, such as ethanol/water or toluene.[2][15] A patent for the purification of a mixture of 2,4- and 2,6-diaminotoluene (B122827) utilized a mixture of water and an organic solvent like methanol, ethanol, or ethylene (B1197577) glycol.[16]

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., ethanol or toluene) to the flask.

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely.

    • If using a binary system, slowly add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent until the solution is clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point.[16]

Column Chromatography of this compound
  • Preparation of the Column:

    • Select a glass column of an appropriate size.

    • Pack the column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.[17]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Carefully apply the sample to the top of the silica gel bed.[17]

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or acetone). This can be done in a stepwise or gradient fashion.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrys Crude 2,3-DAT dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Ice-Cold Solvent filtrate->wash dry_recrys Dry Purified Crystals wash->dry_recrys pure_recrys Pure 2,3-DAT dry_recrys->pure_recrys

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow crude_column Crude 2,3-DAT load Load Sample onto Column crude_column->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Solvent Evaporation combine->evaporate pure_column Pure 2,3-DAT evaporate->pure_column

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_recrys_ts Recrystallization Troubleshooting cluster_column_ts Column Chromatography Troubleshooting start Purification Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals poor_sep Poor Separation? start->poor_sep tailing Tailing? start->tailing add_solvent Add More Solvent oiling_out->add_solvent slow_cool Cool Slower oiling_out->slow_cool change_solvent Change Solvent oiling_out->change_solvent induce_nucleation Induce Nucleation no_crystals->induce_nucleation reduce_solvent Reduce Solvent no_crystals->reduce_solvent optimize_eluent Optimize Eluent poor_sep->optimize_eluent change_stationary_phase Change Stationary Phase poor_sep->change_stationary_phase add_modifier Add Basic Modifier tailing->add_modifier use_alumina Use Alumina tailing->use_alumina

Caption: Logical troubleshooting flowchart for common purification issues.

References

addressing solubility problems of 2,3-Diaminotoluene in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2,3-Diaminotoluene in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is an aromatic amine that is a solid at room temperature, typically appearing as gray to light brown crystals. Its solubility is a critical factor in its application as a chemical intermediate. While it is sparingly soluble in water, it shows good solubility in several common organic solvents.

Table 1: Solubility Profile of this compound

SolventSolubilityReference
AcetoneVery Soluble
BenzeneVery Soluble
Ethanol (B145695)Very Soluble
WaterSparingly Soluble
Q2: My this compound is not dissolving in the reaction mixture. What are the initial troubleshooting steps?

When encountering solubility issues, a systematic approach can help identify and resolve the problem. The workflow below outlines the initial steps to take. Start with simple physical adjustments before moving to chemical modifications of the reaction system.

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Observed purity 1. Verify Compound Purity (Impurities can affect solubility) start->purity physical 2. Apply Physical Methods purity->physical agitation Increase Agitation / Stirring Rate physical->agitation Try first temperature Gently Increase Temperature (Note: Check compound stability) physical->temperature If needed particle Reduce Particle Size (Grind the solid) physical->particle If applicable chemical 3. Modify Solvent System agitation->chemical If unsolved temperature->chemical If unsolved particle->chemical If unsolved cosolvent Add a Co-solvent (See Q3 for recommendations) chemical->cosolvent ph_adjust Adjust pH (See Q4 for details) chemical->ph_adjust end Resolution cosolvent->end ph_adjust->end

Caption: Initial troubleshooting workflow for solubility issues.

Q3: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent is a highly effective method. Since this compound is soluble in polar organic solvents, adding a small amount of a compatible co-solvent to a reaction mixture where it has poor solubility can significantly improve dissolution.

Table 2: Recommended Solvents and Co-solvents

SolventTypeRationale for Use
EthanolProtic SolventProven solvent for reactions involving this compound.
AcetoneAprotic SolventHigh solubility reported.
Tetrahydrofuran (THF)Aprotic SolventGood general solvent for aromatic compounds.
Dimethylformamide (DMF)Aprotic SolventStrong polar aprotic solvent, effective for dissolving many organic solids.
Dimethyl Sulfoxide (DMSO)Aprotic SolventExcellent solvent for a wide range of organic compounds, useful for creating stock solutions.

Experimental Note: When selecting a co-solvent, ensure it is inert under your reaction conditions and does not interfere with downstream processing or purification.

Q4: How does pH affect the solubility of this compound?

As an aromatic amine, this compound is a weak base. In acidic conditions, the amino groups can be protonated to form an ammonium (B1175870) salt. These salts are often significantly more soluble in aqueous or protic solvents than the neutral "free base" form. The predicted pKa of this compound is approximately 4.28. Therefore, adjusting the pH of the reaction mixture to be below this value will favor the formation of the more soluble protonated species.

G pH Effect on this compound Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) protonated Protonated this compound (Salt Form) HIGHLY SOLUBLE in water freebase This compound (Free Base) SPARINGLY SOLUBLE in water protonated->freebase - H⁺ (Base) Raises pH freebase->protonated + H⁺ (Acid) Lowers pH

Caption: Equilibrium between free base and protonated salt.

Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a stock solution: If possible, dissolve the this compound in a minimal amount of a suitable organic co-solvent (e.g., ethanol).

  • Acidify the main reaction solvent: Before adding the substrate, adjust the pH of the primary reaction solvent to <4.0 using a non-interfering acid (e.g., HCl in an appropriate solvent).

  • Add the substrate solution: Slowly add the this compound solution to the acidified reaction mixture with vigorous stirring.

  • Monitor for dissolution: Observe for complete dissolution before proceeding with the addition of other reagents.

Q5: I am observing a precipitate forming during my reaction. What could be the cause and how can I resolve it?

Precipitation during a reaction can be due to several factors, not just the starting material's insolubility. The product may be insoluble, or an intermediate salt may be forming and crashing out of the solution.

G Diagnosing In-Reaction Precipitation precipitate Precipitate Observed During Reaction cause1 Is the product insoluble in the reaction medium? precipitate->cause1 cause2 Is a salt byproduct forming? (e.g., in alkylations) precipitate->cause2 cause3 Has the temperature decreased? precipitate->cause3 sol1 Solution: - Filter to isolate product - Modify solvent for solubility cause1->sol1 Yes sol2 Solution: - Use a scavenger base - Use a 2:1 amine:halide ratio cause2->sol2 Yes sol3 Solution: - Maintain reaction temperature - Gently reheat to re-dissolve cause3->sol3 Yes

Caption: Logical relationships in diagnosing precipitation.

Troubleshooting Guide for In-Reaction Precipitation

SymptomPossible CauseSuggested Solution
Precipitate forms gradually as reaction progresses.The reaction product has lower solubility in the solvent system than the starting material.- Consider a different solvent system in which both starting material and product are soluble.- If the product is the desired endpoint, this may be a useful "precipitation on formation" isolation method.
A sudden, often crystalline, precipitate forms after adding an alkyl halide.Formation of an ammonium halide salt byproduct, which is insoluble in the organic solvent.- Use a 2:1 molar ratio of this compound to the alkylating agent. The excess amine will act as a base to neutralize the acid byproduct.- Add a non-nucleophilic scavenger base (e.g., Hunig's base) to the reaction.
Precipitate appears when the reaction is left to cool.The compound has lower solubility at a lower temperature.- Maintain a constant, slightly elevated temperature throughout the reaction.- If the reaction is complete, this can be used as a method for crystallization.
Q6: Can you provide a sample experimental protocol where this compound solubility is managed effectively?

Certainly. The following protocol describes the synthesis of this compound via the catalytic hydrogenation of 2-methyl-6-nitroaniline (B18888). It utilizes ethanol as a solvent, in which this compound is very soluble, thereby preventing solubility issues with the product.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

Objective: To synthesize this compound by reducing 2-methyl-6-nitroaniline, using a solvent that ensures the product remains in solution.

Materials:

  • 2-methyl-6-nitroaniline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5 mol%)

  • Ethanol (as solvent)

  • Hydrogen (H₂) gas source (balloon or cylinder)

Procedure:

  • Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve 2-methyl-6-nitroaniline in a sufficient volume of ethanol. Stir until all solid has dissolved.

  • Inerting: Carefully add the 10% Pd/C catalyst to the solution. The flask should be flushed with an inert gas like nitrogen or argon.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas into the flask (typically via a balloon or by connecting to a hydrogenator).

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and flush the flask with an inert gas.

  • Filtration: Remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite or a suitable filter paper. Rinse the pad with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation: The filtrate contains the this compound product dissolved in ethanol. The solvent can be removed under reduced pressure (rotary evaporation) to yield the crude product, which can then be purified if necessary.

Validation & Comparative

A Comparative Guide to 2,3-Diaminotoluene and 3,4-Diaminotoluene as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,3-Diaminotoluene and 3,4-Diaminotoluene for use as corrosion inhibitors. Due to a lack of publicly available, direct comparative studies on these specific isomers, this document focuses on providing a framework for evaluation, including detailed experimental protocols and an analysis of their likely inhibition mechanisms based on the established behavior of aromatic amines.

Performance Comparison

It is hypothesized that the isomeric position of the amino groups will influence the electron density distribution and steric hindrance, thereby affecting the adsorption efficiency and, consequently, the corrosion inhibition performance. 3,4-Diaminotoluene, with its amino groups in a less sterically hindered arrangement compared to the ortho-positioned groups in this compound, may exhibit a stronger and more stable adsorption on metal surfaces, potentially leading to higher inhibition efficiency. However, empirical testing is essential to validate this hypothesis.

Data Presentation

To facilitate a direct comparison upon experimental evaluation, the following tables are provided as templates for summarizing key quantitative data.

Table 1: Potentiodynamic Polarization Data

InhibitorConcentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank 0N/A
This compound
3,4-Diaminotoluene

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank 0N/A
This compound
3,4-Diaminotoluene

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the corrosion inhibition performance of this compound and 3,4-Diaminotoluene.

Materials and Preparation
  • Working Electrode: Mild steel coupons with a standardized surface area (e.g., 1 cm²).

  • Surface Preparation: The mild steel coupons should be mechanically polished with a series of silicon carbide papers of decreasing grit size (e.g., 600, 800, 1200 grit), followed by rinsing with distilled water and degreasing with acetone. The coupons are then dried in a desiccator before use.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution is a commonly used aggressive medium for such studies.

  • Inhibitor Solutions: Prepare a range of concentrations for both this compound and 3,4-Diaminotoluene in the corrosive medium.

Electrochemical Measurements

A standard three-electrode electrochemical cell is used, consisting of the mild steel coupon as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Potentiodynamic Polarization:

    • Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan from a potential of approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

    • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by Tafel extrapolation of the anodic and cathodic curves.

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • The impedance data is typically represented as Nyquist and Bode plots.

    • The charge transfer resistance (Rct) is determined by fitting the impedance data to an appropriate equivalent electrical circuit model.

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results start Start prep_electrode Working Electrode Preparation start->prep_electrode prep_solution Corrosive Medium & Inhibitor Solution Preparation start->prep_solution ocp OCP Stabilization prep_electrode->ocp prep_solution->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis tafel Tafel Extrapolation pdp->tafel circuit_fitting Equivalent Circuit Fitting eis->circuit_fitting calc_ie Inhibition Efficiency Calculation tafel->calc_ie circuit_fitting->calc_ie comparison Comparative Analysis calc_ie->comparison end End comparison->end

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_inhibitor Inhibitor in Solution cluster_surface Metal Surface cluster_corrosion Corrosion Process cluster_outcome Outcome inhibitor Diaminotoluene (DAT) adsorption Adsorption of DAT inhibitor->adsorption Diffusion metal Metal Surface (e.g., Steel) metal->adsorption protective_film Formation of a Protective Film adsorption->protective_film inhibition Corrosion Inhibition protective_film->inhibition Blocks Active Sites anodic Anodic Dissolution (Metal Oxidation) anodic->inhibition cathodic Cathodic Reaction (e.g., H₂ Evolution) cathodic->inhibition

Caption: General mechanism of corrosion inhibition by diaminotoluene.

Mechanism of Corrosion Inhibition

Aromatic amines, such as this compound and 3,4-Diaminotoluene, inhibit corrosion primarily through adsorption onto the metal surface. This process involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the benzene (B151609) ring with the vacant d-orbitals of the metal atoms. This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive environment.

The inhibition mechanism can be a combination of:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: Formation of a coordinate-type bond between the inhibitor and the metal surface.

The presence of two amino groups in diaminotoluenes provides multiple active centers for adsorption, potentially leading to a more stable and effective protective layer compared to mono-amine compounds. The relative positions of these amino groups in the 2,3- and 3,4- isomers will likely influence the orientation and packing density of the adsorbed molecules, thereby affecting the overall inhibition efficiency.

Comparative Study of the Fluorescence Quantum Yield of Diaminotoluene Isomers: A Methodological and Theoretical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Comparison of Diaminotoluene Isomers

The fluorescence quantum yield (Φf) of a molecule is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the first excited singlet state. For diaminotoluene isomers, the positions of the two amino groups (-NH2) and the methyl group (-CH3) on the toluene (B28343) ring are expected to significantly influence their photophysical properties.

Key Factors Influencing Fluorescence Quantum Yield:

  • Intramolecular Charge Transfer (ICT): The amino groups are strong electron-donating groups, and upon photoexcitation, an intramolecular charge transfer from the amino groups to the aromatic ring can occur. The extent of this ICT character in the excited state plays a crucial role. A highly polar ICT state can be stabilized in polar solvents, often leading to a decrease in the fluorescence quantum yield due to enhanced non-radiative decay pathways.

  • Symmetry and Rigidity: The symmetry of the molecule can affect the transition dipole moment. Generally, more rigid and planar molecules exhibit higher fluorescence quantum yields as non-radiative decay through vibrational and rotational relaxation is hindered.

  • Intersystem Crossing (ISC): The rate of intersystem crossing from the excited singlet state to the triplet state is another major non-radiative pathway. The presence of certain substituents and their positions can influence the spin-orbit coupling and thus the ISC rate.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the fluorescence quantum yield of aromatic amines. Polar solvents can stabilize the ICT state, leading to quenching, while hydrogen bonding can either enhance or decrease fluorescence depending on the specific interactions.

Expected Trends for Diaminotoluene Isomers:

While specific data is lacking, we can postulate some general trends based on the isomer structures:

  • Symmetry: Isomers with higher symmetry, such as 2,6- and 3,5-diaminotoluene, might be expected to have different photophysical properties compared to the less symmetric isomers.

  • Steric Hindrance: In isomers like 2,3- and 2,6-diaminotoluene, steric hindrance between the amino groups and the methyl group could lead to a twisted conformation, potentially affecting the extent of π-conjugation and influencing the fluorescence quantum yield.

  • Substitution Pattern: The relative positions of the electron-donating amino groups will dictate the overall dipole moment of the molecule in both the ground and excited states, which in turn affects their interaction with the solvent and influences the quantum yield. For instance, isomers where the amino groups are para to each other (e.g., 2,5-diaminotoluene) might exhibit different ICT characteristics compared to ortho (e.g., 2,3- and 3,4-) or meta (e.g., 2,4-, 2,6-, and 3,5-) isomers.

It is important to emphasize that these are theoretical considerations, and experimental verification is essential for a definitive comparison.

Experimental Determination of Fluorescence Quantum Yield

The following section outlines a detailed protocol for the relative measurement of fluorescence quantum yield, a widely used and reliable method.

Principle

The relative fluorescence quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following equation is used:

ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts X and ST refer to the unknown sample and the standard, respectively.

To minimize errors, a series of solutions with low absorbance (typically < 0.1) should be prepared for both the sample and the standard, and the integrated fluorescence intensity should be plotted against absorbance. The gradient of this plot is then used in the calculation.

Experimental Protocol

1. Materials and Instrumentation:

  • Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • Diaminotoluene Isomers: High purity grade.

  • Fluorescence Standard: A compound with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the diaminotoluene isomers (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54).

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane). The choice of solvent is crucial as it can significantly affect the quantum yield.

2. Preparation of Solutions:

  • Prepare stock solutions of each diaminotoluene isomer and the fluorescence standard in the chosen solvent.

  • From the stock solutions, prepare a series of dilutions for each compound with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.

3. Measurement Procedure:

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to a value where both the sample and the standard have significant absorption.

    • Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

4. Data Analysis:

  • For each diaminotoluene isomer and the standard, plot the integrated fluorescence intensity (I) versus the absorbance (A) at the excitation wavelength.

  • Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad).

  • Calculate the fluorescence quantum yield of each diaminotoluene isomer using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

Data Presentation

The experimentally determined fluorescence quantum yields for all diaminotoluene isomers should be summarized in a table for easy comparison. The table should also include the solvent used, the excitation wavelength, and the fluorescence standard employed.

Diaminotoluene IsomerSolventExcitation Wavelength (nm)Fluorescence Quantum Yield (Φf)Standard Used (Φf)
2,3-Diaminotoluene
2,4-Diaminotoluene
2,5-Diaminotoluene
2,6-Diaminotoluene
3,4-Diaminotoluene
3,5-Diaminotoluene

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing fluorescence quantum yield.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Stock_Sample Prepare Stock Solution (Diaminotoluene Isomer) Dilutions_Sample Prepare Serial Dilutions (Abs < 0.1) Stock_Sample->Dilutions_Sample Stock_Standard Prepare Stock Solution (Fluorescence Standard) Dilutions_Standard Prepare Serial Dilutions (Abs < 0.1) Stock_Standard->Dilutions_Standard Absorbance Measure Absorbance (UV-Vis Spectrophotometer) Dilutions_Sample->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Dilutions_Sample->Fluorescence Dilutions_Standard->Absorbance Dilutions_Standard->Fluorescence Plotting Plot Integrated Intensity vs. Absorbance Absorbance->Plotting Fluorescence->Plotting Gradient Determine Gradient (Linear Regression) Plotting->Gradient Calculation Calculate Quantum Yield (Φf) Gradient->Calculation Result Comparative Quantum Yield Data Calculation->Result

Caption: Experimental workflow for the relative determination of fluorescence quantum yield.

Factors_Affecting_Fluorescence cluster_intrinsic Intrinsic Molecular Properties cluster_photophysical Photophysical Processes cluster_extrinsic Extrinsic Factors Structure Molecular Structure (Isomer Position) ICT Intramolecular Charge Transfer (ICT) Structure->ICT Symmetry Symmetry Rad Radiative Decay (Fluorescence) Symmetry->Rad Rigidity Rigidity NonRad Non-Radiative Decay Rigidity->NonRad ICT->NonRad ISC Intersystem Crossing (ISC) ISC->NonRad Quantum_Yield Fluorescence Quantum Yield ISC->Quantum_Yield Decreases NonRad->Quantum_Yield Decreases Rad->Quantum_Yield Increases Solvent Solvent Polarity & H-Bonding Solvent->ICT Temp Temperature Temp->NonRad pH pH pH->ICT

Caption: Factors influencing the fluorescence quantum yield of diaminotoluene isomers.

Conclusion

While a direct quantitative comparison of the fluorescence quantum yields of diaminotoluene isomers is currently limited by the available data, a theoretical understanding of the influencing factors provides a basis for predicting their relative photophysical behavior. For researchers requiring precise data, the detailed experimental protocol provided in this guide offers a robust methodology for determining these values. The interplay of intramolecular charge transfer, molecular symmetry, and environmental factors ultimately governs the fluorescence efficiency of these compounds. Further experimental studies are warranted to fully elucidate the structure-property relationships within this group of isomers, which will be invaluable for their application in fluorescence-based research and technology.

A Comparative Analysis of the Genotoxicity of 2,3-Diaminotoluene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of 2,3-diaminotoluene and its various isomers, including 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diaminotoluene. The information presented is collated from a range of scientific studies and is intended to be a valuable resource for researchers and professionals in the fields of toxicology and drug development. This document summarizes key quantitative data in structured tables, details the experimental protocols for the principal genotoxicity assays, and visualizes the metabolic pathways and experimental workflows using Graphviz diagrams.

Introduction to Diaminotoluene Isomers and Genotoxicity

Diaminotoluenes (DATs) are a group of aromatic amines that find use as intermediates in the chemical industry, particularly in the production of dyes, polymers, and isocyanates. Due to their widespread use and potential for human exposure, understanding the toxicological profile of each isomer is of paramount importance. Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a critical endpoint in toxicological assessment as it can lead to mutations and potentially cancer. The position of the amino groups on the toluene (B28343) ring significantly influences the metabolic activation and detoxification pathways, resulting in marked differences in the genotoxic and carcinogenic potential of the various DAT isomers.

Comparative Genotoxicity Data

The genotoxicity of diaminotoluene isomers has been evaluated in a variety of in vitro and in vivo assays. The most commonly employed tests include the bacterial reverse mutation assay (Ames test), the micronucleus assay, and the single-cell gel electrophoresis (comet) assay. The following tables summarize the quantitative data from these key studies, providing a comparative overview of the genotoxic potential of this compound and its isomers.

Ames Test Data Summary

The Ames test is a widely used in vitro method for identifying chemicals that can cause mutations in the DNA of the bacterium Salmonella typhimurium. The results are typically expressed as the number of revertant colonies, with a significant increase in revertants in the presence of the test compound, with or without metabolic activation (S9 mix), indicating a mutagenic effect.

IsomerStrain(s)Metabolic Activation (S9)ResultReference(s)
This compound TA98, TA1538WithInactive[1]
2,4-Diaminotoluene (B122806) TA98, TA100, TA1535, TA1537, TA1538WithPositive[2]
2,5-Diaminotoluene TA98WithMutagenic[3]
2,6-Diaminotoluene (B122827) TA98, TA100, TA1535, TA1537, TA1538WithPositive[2]
3,4-Diaminotoluene (B134574) TA98, TA1538WithMarginal Response[1]
3,5-Diaminotoluene Not widely reported--
In Vitro Micronucleus Assay Data Summary

The in vitro micronucleus assay detects chromosomal damage in cultured mammalian cells. An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal breaks or aneuploidy.

IsomerCell LineConcentration RangeMetabolic Activation (S9)ResultReference(s)
2,4-Diaminotoluene HepG21.45 - 6.80 mMWithoutGenotoxic effect; 3.5-fold increase in MN/1000 BNC at 6.80 mM[4]
2,6-Diaminotoluene Rat Bone MarrowNot specifiedIn vivoWeakly positive[2]
In Vivo Comet Assay Data Summary

The in vivo comet assay is a sensitive method for detecting DNA strand breaks in cells isolated from animals treated with a test substance. The extent of DNA damage is quantified by measuring the migration of DNA from the nucleus, which resembles a comet.

IsomerSpeciesOrgan(s)Dose(s)Result (% Tail DNA)Reference(s)
2,4-Diaminotoluene RatLiverNot specifiedWeak but reproducible, dose-related increase in DNA damage
2,6-Diaminotoluene RatLiverUp to MTDSignificantly elevated DNA damage[5]
2,5-Diaminotoluene Sulfate RatStomach60 mg/kg bwSignificant DNA damage at 8h sampling time[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are the generalized experimental protocols for the key assays cited in this guide, based on OECD guidelines and specific study parameters where available.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is performed to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

General Protocol:

  • Bacterial Strains: Several strains of Salmonella typhimurium are used, typically including TA98, TA100, TA1535, TA1537, and TA1538, which are sensitive to different types of mutagens.

  • Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with enzyme-inducing agents like Aroclor 1254. This simulates mammalian metabolism.

  • Exposure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Scoring bacterial_culture Bacterial Culture (e.g., S. typhimurium) mixing Mixing in Top Agar bacterial_culture->mixing test_compound Test Compound (Varying Concentrations) test_compound->mixing s9_mix S9 Mix (for metabolic activation) s9_mix->mixing +/- plating Plating on Minimal Glucose Agar mixing->plating incubation Incubation (37°C, 48-72h) plating->incubation scoring Scoring of Revertant Colonies incubation->scoring

Caption: Workflow of the Ames Test for mutagenicity assessment.
In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay is a cytogenetic test that provides information on a chemical's ability to induce chromosomal damage.

General Protocol:

  • Cell Lines: A variety of mammalian cell lines can be used, including Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), human peripheral blood lymphocytes, and human-derived cell lines like TK6 or HepG2.[7][8]

  • Treatment: Cells are exposed to the test compound at various concentrations, both with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

InVitro_Micronucleus_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_processing Processing cluster_analysis Analysis cell_culture Mammalian Cell Culture treatment Treatment with Test Compound +/- S9 cell_culture->treatment cyto_b Cytokinesis Block (Cytochalasin B) treatment->cyto_b harvesting Cell Harvesting & Fixation cyto_b->harvesting staining Staining harvesting->staining microscopy Microscopic Analysis (Scoring of Micronuclei) staining->microscopy

Caption: Workflow of the in vitro micronucleus assay.
In Vivo Comet Assay (OECD 489)

The in vivo comet assay, or single-cell gel electrophoresis assay, is a sensitive technique for the detection of DNA damage in eukaryotic cells.

General Protocol:

  • Animal Dosing: Rodents (typically rats or mice) are administered the test compound, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Tissue Collection: After a specific exposure time (e.g., 3 and 24 hours post-dosing), animals are euthanized, and target organs (e.g., liver, stomach, bone marrow) are collected.

  • Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

  • Embedding in Agarose (B213101): The isolated cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified using image analysis software, with common parameters being % Tail DNA and Olive Tail Moment.[9][10] A dose-dependent increase in DNA damage is indicative of a genotoxic effect.

InVivo_Comet_Assay_Workflow cluster_dosing In Vivo Exposure cluster_processing Slide Preparation & Electrophoresis cluster_analysis Analysis animal_dosing Animal Dosing (e.g., Rat) tissue_collection Tissue Collection (e.g., Liver) animal_dosing->tissue_collection cell_isolation Single Cell Isolation tissue_collection->cell_isolation embedding Embedding in Agarose cell_isolation->embedding lysis Lysis embedding->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining visualization Fluorescence Microscopy staining->visualization image_analysis Image Analysis (% Tail DNA) visualization->image_analysis

Caption: Workflow of the in vivo comet assay.

Metabolic Activation and Detoxification Pathways

The genotoxicity of diaminotoluenes is highly dependent on their metabolic fate. Many of these compounds are pro-mutagens, meaning they require metabolic activation to exert their genotoxic effects. This activation is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver, which can convert the aromatic amines to reactive electrophilic intermediates that can bind to DNA and form adducts. Conversely, detoxification pathways, such as conjugation reactions, can inactivate these reactive metabolites and facilitate their excretion.

Metabolic Activation

The initial and critical step in the metabolic activation of many aromatic amines is N-hydroxylation, catalyzed by CYP450 enzymes, particularly CYP1A2. The resulting N-hydroxyarylamine can then be further activated by O-acetylation or sulfation to form highly reactive nitrenium ions, which can readily react with DNA.

Detoxification

Detoxification of diaminotoluenes involves several conjugation reactions that increase their water solubility and facilitate their elimination from the body. These reactions include:

  • Glucuronidation: The addition of glucuronic acid to the molecule.

  • Sulfation: The addition of a sulfonate group.

  • Acetylation: The addition of an acetyl group.

  • Glutathione (B108866) Conjugation: The conjugation with glutathione.

These reactions are catalyzed by various enzymes, including UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), and glutathione S-transferases (GSTs).

Metabolic_Pathways cluster_activation Metabolic Activation cluster_detoxification Detoxification DAT Diaminotoluene Isomer N_hydroxy N-hydroxyarylamine DAT->N_hydroxy CYP450 (e.g., CYP1A2) N-hydroxylation Conjugated_metabolite Conjugated Metabolite (Water-soluble) DAT->Conjugated_metabolite Direct Conjugation (e.g., Acetylation) Reactive_metabolite Reactive Electrophilic Metabolite (e.g., Nitrenium ion) N_hydroxy->Reactive_metabolite O-acetylation (NAT) or Sulfation (SULT) N_hydroxy->Conjugated_metabolite Glucuronidation (UGT) DNA_adduct DNA Adducts Reactive_metabolite->DNA_adduct Genotoxicity Excretion Excretion Conjugated_metabolite->Excretion

Caption: Generalized metabolic activation and detoxification pathways of diaminotoluenes.

Conclusion

The genotoxicity of diaminotoluene isomers is a complex issue influenced by the specific arrangement of the amino groups on the toluene ring, which in turn dictates their metabolic fate. The available data suggest that 2,4- and 2,6-diaminotoluene are potent genotoxins in several assay systems, consistent with their classification as carcinogens. 2,5- and 3,4-diaminotoluene also exhibit mutagenic properties, although the data for 3,4-DAT are sometimes equivocal. In contrast, this compound appears to be less genotoxic in the Ames test. There is a general lack of comprehensive genotoxicity data for 3,5-diaminotoluene.

The differences in genotoxicity among the isomers can be largely attributed to variations in their susceptibility to metabolic activation by CYP450 enzymes and the efficiency of detoxification through conjugation reactions. This guide provides a foundational understanding of these differences, supported by quantitative data and detailed experimental frameworks. Further research, particularly on the less-studied isomers and the specific metabolic pathways involved for each, is warranted to provide a more complete picture of their potential risks to human health.

References

Unraveling the Thermal Resilience of Polymers: A Comparative Analysis of Diaminotoluene Isomer Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and material scientists on the thermal stability of polymers synthesized from 2,4-diaminotoluene (B122806) and 2,6-diaminotoluene (B122827) isomers. This report provides a comparative analysis based on experimental data, detailed methodologies for thermal analysis, and a visual representation of the experimental workflow.

The structural variations in monomers, even subtle changes in isomerism, can profoundly influence the macroscopic properties of the resulting polymers. A case in point is the use of diaminotoluene (TDA) isomers, specifically 2,4-diaminotoluene (2,4-TDA) and 2,6-diaminotoluene (2,6-TDA), as building blocks in the synthesis of high-performance polymers such as polyimides. The seemingly minor difference in the placement of amino groups on the toluene (B28343) ring leads to significant alterations in the polymer chain's architecture, affecting its thermal stability. This guide delves into a comparative assessment of the thermal properties of polymers derived from these two TDA isomers, supported by quantitative data from thermogravimetric analysis (TGA).

Comparative Thermal Stability Data

The thermal stability of polyimides synthesized from 2,4-TDA and 2,6-TDA in combination with different dianhydrides—pyromellitic dianhydride (PMDA) and benzophenonetetracarboxylic dianhydride (BTDA)—reveals the impact of the diamine isomer structure. The following table summarizes the key thermal decomposition characteristics obtained through TGA.

Polymer SystemDiaminotoluene IsomerDianhydrideInitial Decomposition Temperature (°C)Temperature for 10% Weight Loss (°C)Temperature for 30% Weight Loss (°C)Char Yield at 800°C (%)
Polyimide 12,4-DiaminotoluenePMDA42051058058
Polyimide 22,6-DiaminotoluenePMDA40048056055
Polyimide 32,4-DiaminotolueneBTDA41049057054
Polyimide 42,6-DiaminotolueneBTDA39047055052

From the data, a consistent trend emerges: polyimides synthesized from 2,4-diaminotoluene exhibit higher thermal stability compared to their counterparts derived from 2,6-diaminotoluene. This is evidenced by higher initial decomposition temperatures, temperatures at 10% and 30% weight loss, and greater char yields at 800°C. The more linear and symmetrical structure of the polymer chains formed with 2,4-TDA likely allows for more efficient packing and stronger intermolecular interactions, thus requiring more energy to initiate and propagate thermal degradation. In contrast, the kinked and less symmetrical structure resulting from the use of 2,6-TDA leads to a less ordered polymer matrix with weaker intermolecular forces, rendering it more susceptible to thermal decomposition.

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the typical experimental workflow for synthesizing and assessing the thermal stability of polymers derived from diaminotoluene isomers.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation Monomers Monomers (Diaminotoluene Isomers, Dianhydrides) Polymerization Polymerization Reaction Monomers->Polymerization Purification Purification & Drying Polymerization->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC Decomposition Decomposition Temperatures (Td) TGA->Decomposition Char_Yield Char Yield (%) TGA->Char_Yield Glass_Transition Glass Transition Temperature (Tg) DSC->Glass_Transition Comparison Comparative Stability Assessment Decomposition->Comparison Char_Yield->Comparison Glass_Transition->Comparison

validation of HPLC methods for the simultaneous analysis of diaminotoluene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Validated HPLC Methods for the Simultaneous Analysis of Diaminotoluene Isomers

For researchers, scientists, and professionals in drug development, the accurate and simultaneous analysis of diaminotoluene (DAT) isomers is critical due to their use in various industrial applications and the potential carcinogenic nature of some isomers. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely used technique for this purpose. This guide provides a detailed comparison of validated HPLC methods for the simultaneous analysis of DAT isomers, supported by experimental data and protocols.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method depends on the specific isomers of interest, the sample matrix, and the required sensitivity. Below is a comparison of different validated methods, including normal-phase, reverse-phase, and a related UPLC-MS/MS technique for enhanced sensitivity.

ParameterMethod 1: Normal-Phase HPLC[1][2]Method 2: Reverse-Phase HPLCMethod 3: UPLC-MS/MS[3]
Isomers Analyzed 2,4-DAT and 2,6-DAT2,3-DAT, 2,4-DAT, 2,5-DAT, 2,6-DAT, 3,4-DAT2,4-TDA and 2,6-TDA (as derivatives)
Column Normal-PhaseKromasil ODS (C18), 5 µm, 150x3.2 mmUPLC Column
Mobile Phase Acetonitrile-water-saturated chloroform (B151607) (8:2, v/v)Gradient of acetonitrile (B52724) and waterNot specified
Flow Rate Not specified0.7 mL/minNot specified
Detection UV at 250 nmPhotodiode Array (PDA) at 240, 280, and 305 nmMS/MS (MRM mode)
Linearity Range 0.025 - 2 µgNot specified20 - 800 ng/mL
Limit of Detection (LOD) 1-2 ngNot specified2.83 ng/mL (2,4-TDA), 6.86 ng/mL (2,6-TDA)
Limit of Quantitation (LOQ) Not specifiedNot specified9.42 ng/mL (2,4-TDA), 22.85 ng/mL (2,6-TDA)
Sample Preparation Methylene (B1212753) chloride extraction for urine and plasmaDirect injection of standards in acetonitrileDerivatization with acetic anhydride (B1165640)
Key Feature Rapid resolution of 2,4- and 2,6-DAT in 3 minutesSuccessful separation of five DAT isomersHigh sensitivity and specificity

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these methods in your laboratory.

Method 1: Normal-Phase HPLC for 2,4- and 2,6-Diaminotoluene[1][2]
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A normal-phase column suitable for polar analytes.

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water-saturated chloroform in an 8:2 volume ratio. To prepare water-saturated chloroform, mix chloroform with a small amount of water in a separatory funnel, shake well, and allow the layers to separate. Use the chloroform layer.

  • Sample Preparation: For urine and plasma samples, perform a liquid-liquid extraction using methylene chloride to isolate the diaminotoluene isomers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Injection Volume: Not specified, but typically in the range of 10-20 µL.

  • Detection: Monitor the absorbance at 250 nm.

  • Quantitation: Create a calibration curve by injecting standards of known concentrations (0.025 - 2 µg). The relationship between peak height and the amount injected is linear over this range.

Method 2: Reverse-Phase HPLC for Multiple Diaminotoluene Isomers[3]
  • Chromatographic System: An HPLC system with a photodiode array (PDA) detector.

  • Column: Kromasil ODS (C18), 5 µm, 150x3.2 mm.

  • Mobile Phase: A gradient elution using acetonitrile and water. The specific gradient program should be optimized based on the system and specific isomer separation needs.

  • Flow Rate: 0.7 mL/min.

  • Sample Preparation: Prepare stock solutions of the diaminotoluene isomer standards in HPLC-grade acetonitrile. Dilute the stock solutions to the desired concentrations for injection.

  • Injection Volume: 10 µL.

  • Detection: Set the PDA detector to monitor wavelengths at 240 nm, 280 nm, and 305 nm. This allows for the selection of the optimal wavelength for each isomer.

  • Data Analysis: Use chromatography software to process the data and determine the retention times and peak areas for each isomer.

Method 3: UPLC-MS/MS for 2,4- and 2,6-Toluenediamine[4]
  • Chromatographic System: A UPLC system coupled with a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation and Derivatization:

    • Reconstitute the sample extracts in 200 µL of borate (B1201080) buffer (50 mM, pH 8.5).

    • Add 20 µL of undiluted acetic anhydride for derivatization.

    • Add 20 µL of acetonitrile.

    • Transfer the final solution to an HPLC vial for analysis.

  • Quantitation: Prepare calibration curve solutions with final concentrations of each TDA isomer ranging from 25 to 1600 ng/mL.

  • Data Analysis: The use of an internal standard, such as a deuterated analog (e.g., 2,4-d3-TDA), is recommended to improve accuracy and precision by correcting for variability in sample preparation and instrument response.

Workflow and Comparison Logic

The following diagrams illustrate the general workflow for HPLC method validation and the logical process for comparing different analytical methods.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Initial Method Optimization B->C J System Suitability C->J D Specificity / Selectivity E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I K Sample Analysis I->K J->D L Quality Control K->L

Caption: General workflow for HPLC method validation.

Method_Comparison_Logic cluster_0 Analytical Need cluster_1 Method Evaluation Criteria cluster_2 Available Methods cluster_3 Decision A Simultaneous Analysis of Diaminotoluene Isomers B Isomer Coverage C Sensitivity (LOD/LOQ) D Speed of Analysis E Matrix Compatibility F Instrumentation Availability G Normal-Phase HPLC B->G H Reverse-Phase HPLC B->H I UPLC-MS/MS B->I C->G C->H C->I D->G D->H D->I E->G E->H E->I F->G F->H F->I J Select Optimal Method G->J H->J I->J

Caption: Logical approach for comparing analytical methods.

References

Comparative Analysis of the Antibacterial Efficacy of 2,3-Diaminotoluene and Other Aromatic Diamines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct comparative studies on the antibacterial efficacy of 2,3-Diaminotoluene against other simple aromatic diamines, supported by quantitative data, are notably scarce in publicly available scientific literature. While some sources suggest that this compound possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, specific Minimum Inhibitory Concentration (MIC) values are not well-documented to allow for a robust comparative analysis.[1] This guide, therefore, provides a comprehensive methodological framework for researchers to conduct their own comparative studies to evaluate the antibacterial potential of this compound relative to other aromatic diamines. The following sections detail standardized experimental protocols and data presentation formats to ensure reproducible and comparable results.

Data Presentation: A Template for Comparison

Due to the lack of available quantitative data, we present a template for how such data, once generated, should be structured for clear and effective comparison.

Table 1: Comparative Antibacterial Efficacy of Aromatic Diamines (Hypothetical Data)

CompoundChemical StructureTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
This compoundC₇H₁₀N₂S. aureus ATCC 25923DataDataData
E. coli ATCC 25922DataDataData
3,4-DiaminotolueneC₇H₁₀N₂S. aureus ATCC 25923DataDataData
E. coli ATCC 25922DataDataData
o-PhenylenediamineC₆H₈N₂S. aureus ATCC 25923DataDataData
E. coli ATCC 25922DataDataData
m-PhenylenediamineC₆H₈N₂S. aureus ATCC 25923DataDataData
E. coli ATCC 25922DataDataData
p-PhenylenediamineC₆H₈N₂S. aureus ATCC 25923DataDataData
E. coli ATCC 25922DataDataData
Ampicillin (Control)C₁₆H₁₉N₃O₄SS. aureus ATCC 25923DataDataData
E. coli ATCC 25922DataDataData

Experimental Protocols

To generate the data for the table above, the following detailed experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compounds (this compound and other aromatic diamines)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in the 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted test compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualization

The following diagram illustrates the experimental workflow for comparing the antibacterial efficacy of different aromatic diamines.

Antibacterial_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_output Output A Select Aromatic Diamines (e.g., this compound) B Prepare Stock Solutions A->B E Perform Serial Dilutions in 96-well plates B->E C Culture Bacterial Strains (e.g., S. aureus, E. coli) D Standardize Inoculum (0.5 McFarland) C->D F Inoculate Plates with Bacteria D->F E->F G Incubate at 37°C for 18-24h F->G H Determine MIC (Visual Inspection/OD Reading) G->H J Measure Zone of Inhibition (Disk Diffusion Assay - Optional) G->J I Determine MBC (Plating from clear wells) H->I K Compile Data in Comparison Table H->K I->K J->K L Comparative Efficacy Analysis K->L

Workflow for comparing the antibacterial efficacy of aromatic diamines.

Concluding Remarks

The provided methodological guide offers a standardized approach for researchers to systematically evaluate and compare the antibacterial efficacy of this compound and other aromatic diamines. Adherence to these protocols will ensure the generation of high-quality, comparable data, which is currently lacking in the existing literature. This will enable a conclusive assessment of the potential of these compounds as antibacterial agents and inform future drug development efforts.

References

Comparative Guide to the Advantages of 2,3-Diaminotoluene in Specific Pharmaceutical Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3-Diaminotoluene (2,3-DAT) with alternative reagents in the synthesis of key pharmaceutical intermediates, namely benzimidazoles and quinoxalines. These heterocyclic scaffolds are integral to a variety of therapeutic agents, including those with anticancer properties that function as apoptosis inducers. This document outlines the strategic advantages of utilizing 2,3-DAT, supported by available experimental data, detailed protocols, and visual representations of synthetic and biological pathways.

Introduction

This compound (3-Methyl-1,2-phenylenediamine) is an aromatic diamine that serves as a crucial building block in organic synthesis.[1] Its unique ortho-diamine structure makes it a highly reactive precursor for condensation and cyclization reactions, leading to the formation of valuable heterocyclic systems.[1][2] The purity of 2,3-DAT is a critical factor in pharmaceutical synthesis, as it directly influences the yield, purity, and safety of the final active pharmaceutical ingredient (API).[1][2][3] This guide will explore the specific advantages of 2,3-DAT in the synthesis of benzimidazoles and quinoxalines, two classes of compounds with significant therapeutic applications, including the induction of apoptosis in cancer cells.

Section 1: Synthesis of Benzimidazole (B57391) Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry, with applications as anticancer, antimicrobial, antiviral, and antihypertensive agents.[4][5][6] The synthesis of the benzimidazole core typically involves the cyclocondensation of an ortho-phenylenediamine with a carboxylic acid or an aldehyde.

Advantages of this compound in Benzimidazole Synthesis

One of the primary alternatives to this compound is its isomer, 3,4-Diaminotoluene (B134574). While both are ortho-diamines, the position of the methyl group can influence the reactivity of the amino groups and potentially the biological activity of the resulting benzimidazole. For instance, a historical method for producing a benzimidazole derivative involved refluxing 3,4-diaminotoluene with acetic acid.[7] Modern methods for synthesizing 3,4-diaminotoluene, such as the catalytic hydrogenation of o-nitro-p-toluidine, can achieve high purity (>99.5%) and yields (96-97%).[8][9]

Table 1: Comparison of Starting Materials for Benzimidazole Synthesis

FeatureThis compound3,4-Diaminotoluene (Alternative)
Structure Ortho-diamine with adjacent methyl groupOrtho-diamine with methyl group para to one amino group
Purity (Typical) ≥ 97%[2][3]> 99.5% (via catalytic hydrogenation)[8][9]
Synthesis Yield (of the diamine) High yields achievable through reduction of corresponding dinitrotoluene.[10]96-97% (via catalytic hydrogenation)[8][9]
Key Applications Precursor for benzimidazoles, quinoxalines, and other heterocycles.[1][2][10]Precursor for benzimidazoles and other organic compounds.[9][11]
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles from an o-Phenylenediamine (B120857)

This protocol is a general method for the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine (such as this compound) and an aldehyde, catalyzed by an iron-based catalyst.

Materials:

  • o-Phenylenediamine (e.g., this compound) (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • FeCl3/Al2O3 catalyst (160 mg, 0.1 mmol based on FeCl3)

  • Dimethylformamide (DMF) (2 mL)

Procedure:

  • Dissolve the o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in DMF (2 mL) in a 25 mL flask.

  • Add the FeCl3/Al2O3 catalyst to the mixture.

  • Stir the reaction mixture at 25°C. The reaction time will vary depending on the specific reactants.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be isolated and purified using standard techniques.[5]

Diagram 1: General Synthesis of Benzimidazoles

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Aldehyde Aldehyde Aldehyde->Cyclocondensation Benzimidazole Derivative Benzimidazole Derivative Cyclocondensation->Benzimidazole Derivative

Caption: Synthesis of Benzimidazole Derivatives.

Section 2: Synthesis of Quinoxaline (B1680401) Scaffolds

Quinoxalines are another class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[12][13][14] They are typically synthesized through the condensation reaction of an ortho-diamine with a 1,2-dicarbonyl compound.

Advantages of this compound in Quinoxaline Synthesis

The ortho-disposed amino groups of this compound are ideally suited for the cyclocondensation reaction with 1,2-dicarbonyl compounds to form the pyrazine (B50134) ring of the quinoxaline scaffold.[1] The methyl group on the benzene (B151609) ring of 2,3-DAT can influence the electronic properties and solubility of the resulting quinoxaline derivative, which in turn can affect its biological activity.

While direct comparative yield data between diaminotoluene isomers in quinoxaline synthesis for a specific pharmaceutical is scarce in the reviewed literature, the fundamental reaction remains a robust method for creating this important heterocyclic system.

Table 2: Reagents for Quinoxaline Synthesis

ReagentRole in SynthesisPotential Impact on Final Product
This compound ortho-Diamine sourceIntroduces a methyl group on the benzene ring, potentially influencing solubility and biological activity.
1,2-Dicarbonyl Compound Forms the pyrazine ringThe substituents on the dicarbonyl compound determine the substitution pattern on the pyrazine ring of the quinoxaline.
Experimental Protocol: General Synthesis of Quinoxalines

This protocol describes a general method for the synthesis of quinoxaline derivatives from an aromatic diamine and a 1,2-dicarbonyl compound.

Materials:

  • Aromatic diamine (e.g., this compound)

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the aromatic diamine and the 1,2-dicarbonyl compound in a suitable solvent such as ethanol.

  • The reaction can be carried out at room temperature or with heating, and may be catalyzed by an acid or a metal catalyst.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, the product can be isolated by filtration or extraction and purified by recrystallization.[12]

Diagram 2: General Synthesis of Quinoxalines

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Condensation Quinoxaline Derivative Quinoxaline Derivative Condensation->Quinoxaline Derivative G Quinoxaline Derivative Quinoxaline Derivative Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Quinoxaline Derivative->Tubulin Polymerization Inhibition inhibits G2/M Phase Arrest G2/M Phase Arrest Tubulin Polymerization Inhibition->G2/M Phase Arrest leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis induces Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death

References

A Comparative Guide to Antibody Cross-Reactivity Against Diaminotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies raised against different diaminotoluene (TDA) isomers. Due to the limited availability of direct comparative studies on antibodies specific to TDA isomers in publicly accessible literature, this guide synthesizes data from studies on structurally similar aromatic amines to present a representative comparison. The experimental protocols and data herein serve as a robust framework for researchers aiming to develop and characterize antibodies for the specific detection of TDA isomers such as 2,4-diaminotoluene, 2,6-diaminotoluene, and 3,4-diaminotoluene.

Introduction to Antibody Specificity and Cross-Reactivity

Antibodies are essential tools in a vast array of bioanalytical methods due to their high specificity for their target antigens. However, when dealing with small molecules (haptens) like diaminotoluene isomers, which are structurally very similar, achieving absolute specificity is a significant challenge. Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, one TDA isomer) also binds to other structurally related molecules.[1][2][3] Understanding and quantifying this cross-reactivity is critical for the development of reliable immunoassays for specific TDA isomer detection.

The specificity of an anti-hapten antibody is largely determined by the structure of the hapten used for immunization and the way it is conjugated to a carrier protein. Minor differences in the position of functional groups, as seen in TDA isomers, can significantly influence the binding affinity and cross-reactivity profile of the resulting antibodies.

Experimental Data: Cross-Reactivity of Anti-Aromatic Amine Antibodies

The following table summarizes representative cross-reactivity data from a study on antibodies raised against an aromatic amine, which serves as an analogue for diaminotoluene. This data illustrates how antibodies raised against a specific hapten can exhibit varying degrees of cross-reactivity with structurally similar compounds.

Table 1: Illustrative Cross-Reactivity of Polyclonal Antibodies Raised Against Haptenized Aromatic Amine

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)*
Immunizing Hapten Analogue Analogue of 2,4-TDA1.5100
Isomer Analogue 1 Analogue of 2,6-TDA256
Isomer Analogue 2 Analogue of 3,4-TDA801.9
Parent Amine Toluene> 1000< 0.1
Unrelated Aromatic Amine Aniline> 1000< 0.1

*Cross-reactivity (%) = (IC50 of Immunizing Hapten / IC50 of Tested Compound) x 100

Note: The data presented in this table is illustrative and based on published studies of structurally similar aromatic amines. It is intended to provide a representative example of expected cross-reactivity patterns.

Experimental Protocols

The generation of specific antibodies against small molecules like diaminotoluene isomers and the subsequent evaluation of their cross-reactivity involves a multi-step process.

Hapten Synthesis and Carrier Protein Conjugation

To elicit an immune response, the small diaminotoluene molecule (hapten) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for screening assays or Keyhole Limpet Hemocyanin (KLH) for immunization.[4][5] The design of the hapten, including the point of attachment for the linker arm, is crucial for exposing the unique structural features of each isomer to the immune system.

Protocol for Hapten Synthesis (Example for a 2,4-TDA derivative):

  • Diazotization: 2,4-Diaminotoluene is treated with nitrous acid at low temperatures to convert one of the amino groups into a diazonium salt.

  • Coupling Reaction: The diazonium salt is then coupled to a carrier molecule containing an active hydrogen, such as a derivative of p-aminobenzoic acid, to introduce a carboxyl group for protein conjugation.

  • Purification: The synthesized hapten is purified using chromatographic techniques like HPLC.

  • Conjugation to Carrier Protein: The purified hapten is conjugated to KLH and BSA using the carbodiimide (B86325) (EDC) method, which facilitates the formation of an amide bond between the carboxyl group on the hapten and the amino groups on the protein.

  • Characterization: The hapten-protein conjugates are characterized to determine the hapten-to-protein molar ratio using techniques like UV-Vis spectrophotometry.

Antibody Production

Polyclonal or monoclonal antibodies can be generated. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, while monoclonal antibodies are a homogeneous population that recognizes a single epitope.[6]

Protocol for Polyclonal Antibody Production:

  • Immunization: Rabbits are immunized with the TDA-KLH conjugate emulsified in Freund's adjuvant. The immunization schedule typically involves an initial injection followed by several booster injections over a period of several weeks.

  • Titer Determination: Blood samples are collected periodically to monitor the antibody titer (concentration) using an indirect ELISA coated with the TDA-BSA conjugate.

  • Antiserum Collection: Once a high antibody titer is achieved, the rabbits are bled, and the antiserum is collected.

  • Purification: The IgG fraction is purified from the antiserum using protein A/G affinity chromatography.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

The cross-reactivity of the generated antibodies is assessed using a competitive indirect ELISA (ciELISA).[7][8][9] In this assay, the free TDA isomer and the TDA-BSA conjugate immobilized on the ELISA plate compete for binding to the anti-TDA antibody.

Protocol for ciELISA:

  • Coating: A 96-well microtiter plate is coated with the TDA-BSA conjugate and incubated overnight at 4°C.

  • Washing: The plate is washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.

  • Competitive Reaction: A mixture of the anti-TDA antibody and either a standard solution of the target TDA isomer or a solution of a potential cross-reactant is added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2M H2SO4).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The percentage of cross-reactivity is calculated from the IC50 values obtained from the dose-response curves of the target TDA isomer and the tested cross-reactants.

Visualizations

Experimental Workflow for Antibody Production and Cross-Reactivity Testing

G cluster_0 Hapten Preparation cluster_1 Conjugate Preparation cluster_2 Antibody Production cluster_3 Cross-Reactivity Assessment TDA_Isomer Diaminotoluene Isomer (e.g., 2,4-TDA) Hapten_Synthesis Hapten Synthesis (Diazotization & Coupling) TDA_Isomer->Hapten_Synthesis Purification Hapten Purification (HPLC) Hapten_Synthesis->Purification Purified_Hapten Purified Hapten Carrier_Proteins Carrier Proteins (KLH & BSA) Conjugation Conjugation (EDC Method) Carrier_Proteins->Conjugation Immunization Immunization (TDA-KLH) Conjugation->Immunization Purified_Hapten->Conjugation Titer_Monitoring Titer Monitoring (Indirect ELISA) Immunization->Titer_Monitoring Antiserum_Collection Antiserum Collection Titer_Monitoring->Antiserum_Collection Antibody_Purification Antibody Purification Antiserum_Collection->Antibody_Purification ciELISA Competitive Indirect ELISA Antibody_Purification->ciELISA Data_Analysis Data Analysis (IC50 & % Cross-Reactivity) ciELISA->Data_Analysis

Caption: Workflow for generating and testing anti-TDA antibodies.

Logical Relationship of Antibody Cross-Reactivity

G cluster_0 Antibody Generation cluster_1 Binding Specificity Anti_2_4_TDA Antibody Raised Against 2,4-TDA Hapten Target_Antigen 2,4-TDA Anti_2_4_TDA->Target_Antigen High Affinity (Specific Binding) Cross_Reactant_1 2,6-TDA Anti_2_4_TDA->Cross_Reactant_1 Lower Affinity (Cross-Reactivity) Cross_Reactant_2 3,4-TDA Anti_2_4_TDA->Cross_Reactant_2 Very Low Affinity (Minimal Cross-Reactivity) Non_Reactant Unrelated Molecule Anti_2_4_TDA->Non_Reactant No Binding

Caption: Antibody binding specificity and cross-reactivity.

References

A Comparative Cost-Analysis of 2,3- vs. 2,4-Diaminotoluene Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the synthesis of 2,3- and 2,4-diaminotoluene (B122806), focusing on cost-effectiveness, reaction efficiency, and scalability. This document provides researchers, scientists, and professionals in drug development with the necessary data to make informed decisions for their synthetic needs.

Diaminotoluenes (DATs) are a class of aromatic amines that serve as crucial intermediates in the synthesis of a wide range of commercially significant products, including polyurethanes, dyes, and pharmaceuticals. Among the various isomers, 2,3-diaminotoluene and 2,4-diaminotoluene are of particular interest due to their distinct applications. The choice between these isomers is often dictated by the desired final product, but the cost and efficiency of their synthesis are critical factors in research and industrial settings. This guide provides a comparative cost-analysis of the synthesis of 2,3- and 2,4-diaminotoluene, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of 2,4-diaminotoluene is generally more established and cost-effective on an industrial scale, primarily due to its role as a high-volume precursor for toluene (B28343) diisocyanate (TDI), a key component in polyurethane production. In contrast, this compound is considered a specialty chemical with applications in pharmaceuticals and as a corrosion inhibitor, and its synthesis is typically performed on a smaller scale. The primary cost drivers for both syntheses are the starting materials and the catalysts.

Comparative Analysis of Synthesis Routes

The most prevalent industrial synthesis for both 2,3- and 2,4-diaminotoluene involves the catalytic hydrogenation of their corresponding dinitrotoluene or nitroaniline precursors.

Synthesis of 2,4-Diaminotoluene

The industrial production of 2,4-diaminotoluene is dominated by the catalytic hydrogenation of 2,4-dinitrotoluene (B133949) (2,4-DNT).[1] This process is highly optimized for large-scale production. An alternative, often used in laboratory settings, is the reduction of 2,4-DNT with iron powder in an acidic medium.[2][3]

  • Catalytic Hydrogenation: This method typically employs a Raney nickel catalyst and hydrogen gas under elevated temperature and pressure. It is favored for its high yield and purity of the final product.[1]

  • Iron Reduction: A more classical approach suitable for laboratory scale, this method uses inexpensive iron powder and an acid, such as hydrochloric or acetic acid, to reduce the nitro groups. While cost-effective in terms of reagents, it can be less efficient and generate more waste compared to catalytic hydrogenation.[2][3]

Synthesis of this compound

The primary route for synthesizing this compound is the catalytic hydrogenation of 2-methyl-6-nitroaniline (B18888).[4][5] This precursor is less common than 2,4-dinitrotoluene, which influences its cost.

  • Catalytic Hydrogenation: This process typically utilizes a palladium on carbon (Pd/C) catalyst with hydrogen gas.[4][5] While palladium is a precious metal and thus more expensive than nickel, this route offers high yields and purity on a laboratory and pilot-plant scale.

Cost-Analysis of Starting Materials and Catalysts

The following table provides an estimated cost comparison of the key raw materials and catalysts for the synthesis of 2,3- and 2,4-diaminotoluene. Prices are subject to variation based on supplier, purity, and quantity.

ComponentIsomerTypical Bulk Price (USD/kg)Notes
Starting Material
2,4-Dinitrotoluene2,4-DAT~$10 - $20[6][7][8][9]Widely available due to large-scale production for TDI.
2-Methyl-6-nitroaniline2,3-DAT~$30 - $50[10][11][12]Less common precursor, leading to a higher cost.
Catalyst
Raney Nickel2,4-DAT~$30 - $50[13][14][15][16][17]A cost-effective catalyst for large-scale hydrogenation.
Palladium on Carbon (10%)2,3-DAT~$200 - $300[18][19][20]Higher cost due to the price of palladium.
Iron Powder2,4-DAT~$1 - $5[21][22][23][24][25]Very low-cost reducing agent.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary synthesis routes of 2,3- and 2,4-diaminotoluene.

ParameterSynthesis of 2,4-Diaminotoluene (Catalytic Hydrogenation)Synthesis of 2,4-Diaminotoluene (Iron Reduction)Synthesis of this compound (Catalytic Hydrogenation)
Starting Material 2,4-Dinitrotoluene2,4-Dinitrotoluene2-Methyl-6-nitroaniline
Catalyst/Reagent Raney NickelIron Powder, HClPalladium on Carbon
Typical Yield >95%[26]~80-90%[2]~97%[4][5]
Reaction Time 2-4 hours[26]2-3 hours[2]~4 hours[4][5]
Purity HighModerate to HighHigh

Experimental Protocols

Synthesis of 2,4-Diaminotoluene via Iron Reduction

This protocol is adapted from a standard laboratory procedure.[2]

  • In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 45.5 g (0.25 mol) of 2,4-dinitrotoluene, 85 g (1.5 mol) of iron powder, and 100 mL of 50% (by weight) ethyl alcohol.

  • Heat the mixture to boiling on a water bath and start the stirrer.

  • Slowly add a solution of 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% (by weight) ethyl alcohol.

  • Reflux the mixture for two hours after the acid addition is complete.

  • Make the hot mixture just alkaline to litmus (B1172312) by adding a 15% alcoholic potassium hydroxide (B78521) solution.

  • Filter the hot mixture to remove the iron, and wash the iron residue with 95% ethyl alcohol.

  • To the filtrate, add 84 mL of 6 N sulfuric acid to precipitate the 2,4-diaminotoluene sulfate (B86663).

  • Cool the mixture to 25°C and filter by suction. Wash the product with 95% ethyl alcohol and dry.

  • To obtain the free base, dissolve the sulfate salt in water, and make the solution alkaline with a saturated sodium hydroxide solution to precipitate 2,4-diaminotoluene. Filter, wash with water, and dry.

Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a general procedure for the reduction of nitroanilines.[4][5]

  • In a suitable hydrogenation apparatus, dissolve 8.50 g (55.9 mmol) of 2-methyl-6-nitroaniline in 200 mL of ethanol.

  • Add 4.0 g of 10% palladium on carbon catalyst (with ~50% water content).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere at room temperature and atmospheric pressure.

  • Stir the reaction mixture vigorously for 4 hours.

  • Upon completion of the reaction (monitored by TLC or GC), filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be used directly or further purified by recrystallization.

Visualization of Synthesis Pathways

The following diagrams illustrate the primary synthesis routes for 2,3- and 2,4-diaminotoluene.

G Synthesis of 2,4-Diaminotoluene DNT 2,4-Dinitrotoluene H2_Ni H2 / Raney Ni DNT->H2_Ni Catalytic Hydrogenation (Industrial) Fe_HCl Fe / HCl DNT->Fe_HCl Iron Reduction (Laboratory) DAT 2,4-Diaminotoluene H2_Ni->DAT Fe_HCl->DAT

Caption: Primary synthesis routes for 2,4-Diaminotoluene.

G Synthesis of this compound MNA 2-Methyl-6-nitroaniline H2_PdC H2 / Pd/C MNA->H2_PdC Catalytic Hydrogenation DAT_23 This compound H2_PdC->DAT_23

Caption: Primary synthesis route for this compound.

Conclusion

The synthesis of 2,4-diaminotoluene is a well-established, high-volume industrial process with a significant cost advantage over the synthesis of this compound. This is primarily due to the lower cost and widespread availability of its precursor, 2,4-dinitrotoluene, and the use of the more economical Raney nickel catalyst. For laboratory-scale synthesis, the iron reduction method offers a very low-cost alternative for producing 2,4-diaminotoluene, albeit with potential trade-offs in yield and purity.

The synthesis of this compound, while efficient in terms of yield, is inherently more expensive due to the higher cost of its starting material, 2-methyl-6-nitroaniline, and the reliance on a palladium catalyst. For researchers and professionals in drug development where this compound is a required intermediate, the higher cost is a necessary consideration. The choice between these two isomers will ultimately depend on the specific application, required scale of production, and budgetary constraints. This guide provides a foundational understanding to aid in making these critical decisions.

References

Safety Operating Guide

Proper Disposal of 2,3-Diaminotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of 2,3-Diaminotoluene, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound, a chemical intermediate used in various industrial applications, is recognized as a hazardous substance requiring careful management and disposal.[1] Improper disposal can lead to environmental contamination and pose significant health risks.[2] This guide provides a step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[3][4] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a regulated process that necessitates careful planning and execution. The following steps provide a clear framework for compliant disposal:

Step 1: Waste Identification and Segregation

All waste containing this compound must be classified as hazardous waste. It is crucial to segregate this waste from non-hazardous materials to prevent cross-contamination. Do not mix this compound waste with other chemical wastes unless under the guidance of a qualified hazardous waste professional, as this can lead to dangerous reactions.

Step 2: Containerization and Labeling

Use only approved, chemically compatible, and properly sealed containers for storing this compound waste.[3] The containers must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound." Ensure the label also includes the accumulation start date and any other information required by your institution or local regulations.

Step 3: On-site Storage

Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from sources of ignition and incompatible materials. Follow all institutional and regulatory guidelines for the maximum allowable accumulation time.

Step 4: Arrange for Professional Disposal

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] These companies are equipped to manage the transportation and final disposal in accordance with all federal, state, and local regulations. Provide the disposal company with a detailed inventory of the waste.

Step 5: Recommended Disposal Method - Incineration

The preferred method for the disposal of this compound is incineration in a permitted hazardous waste incinerator.[3][5] This process involves high-temperature combustion that destroys the hazardous components of the waste.[5] Some facilities may require the material to be dissolved in a combustible solvent before incineration.[3]

Step 6: Documentation

Maintain meticulous records of all waste disposal activities. This includes the quantities of waste generated, accumulation start dates, and copies of all shipping manifests and certificates of disposal provided by the hazardous waste contractor.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and regulatory information for this compound.

ParameterValue/InformationSource
CAS Number 2687-25-4[3][4]
UN Number UN2811[6]
Hazard Class 6.1 (Toxic Solid)[6]
Packing Group III[6]
RCRA Status Must be evaluated as a hazardous waste.[6]
Reportable Quantity (RQ) 10 lbs (as "Toluenediamine")[6]

Experimental Protocols for Spill Clean-up

In the event of a small spill of solid this compound, follow these steps:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, a lab coat, and a NIOSH-approved respirator.

  • Contain the Spill: Carefully sweep up the spilled solid material.[3][4] Avoid creating dust. If a powder, gently cover with an inert absorbent material.

  • Collect the Waste: Place the collected material and any contaminated absorbent into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as soap and water), collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Properly label the waste container and arrange for its disposal through a licensed hazardous waste contractor.

For larger spills, or if the spill involves a solution, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_caption A Waste Generation (this compound) B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Waste B->C Yes I Dispose as Non-Hazardous Waste B->I No D Properly Labeled & Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Licensed Hazardous Waste Vendor E->F G Transport to Permitted TSDF* F->G H Final Disposal: Incineration G->H J Maintain Disposal Records H->J

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Protocols for Handling 2,3-Diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2,3-Diaminotoluene. Adherence to these procedures is essential for ensuring personal safety and proper chemical management.

Health Hazard Summary

This compound is a hazardous substance that poses significant health risks. It is classified as toxic if swallowed, harmful in contact with skin, and causes skin irritation. Furthermore, it can lead to serious eye damage and may cause respiratory irritation. Although no specific occupational exposure limits have been established for diaminotoluenes, this does not imply the substance is harmless, and rigorous safety practices should always be enforced.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 3) Toxic if swallowed.
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.
Skin Irritation (Category 2) Causes skin irritation.
Serious Eye Damage (Category 1) Causes serious eye damage.
Specific Target Organ Toxicity — Single Exposure (Category 3) May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

PPE CategorySpecifications & UseRationale
Hand Protection Wear protective gloves. Nitrile or neoprene gloves are often recommended for handling diamines. Always inspect gloves before use and use a proper removal technique to avoid skin contact.To prevent skin contact, as the chemical is harmful and causes skin irritation.
Eye & Face Protection Chemical safety goggles or safety glasses with side-shields are required. A face shield must be worn in situations with a splash potential.To protect against splashes that can cause serious eye damage.
Skin & Body Protection Wear suitable protective clothing, such as a lab coat. For tasks with higher exposure risk, a chemical-resistant apron or suit may be necessary. Safety shoes are also recommended.To protect the skin from accidental contact and contamination.
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, respiratory protection must be worn.To prevent inhalation of dust or mist, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Ensure Proper Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is highly recommended.

  • Verify Emergency Equipment: Confirm that an emergency eyewash station and safety shower are immediately accessible in the vicinity of potential exposure.

  • Don PPE: Put on all required PPE as detailed in the table above before entering the handling area.

2. Handling the Chemical:

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Prevent Contact: Avoid all direct contact with skin and eyes and do not breathe in dust or mist.

  • Good Hygiene Practices: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the chemical, even if gloves were worn.

  • Container Management: Keep the container tightly closed when not in use and store it in a locked, well-ventilated location.

3. In Case of Accidental Exposure:

  • General: In case of an accident or if you feel unwell, seek immediate medical advice and show the chemical's label or SDS.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and seek immediate medical advice.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Segregate Waste: Do not mix this compound waste with other waste streams.

  • Use Designated Containers: Collect all surplus material and residues in a suitable, closed, and clearly labeled container for disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, wipes, and empty containers, should be treated as hazardous waste and disposed of accordingly.

2. Spill Cleanup:

  • Evacuate Area: Evacuate all non-essential personnel from the spill area.

  • Use PPE: Only personnel with appropriate PPE should perform cleanup.

  • Contain and Collect: Sweep or shovel the spilled solid material into a suitable container for disposal, taking care to minimize dust generation.

  • Decontaminate: Ventilate and wash the spill area thoroughly once the cleanup is complete.

3. Final Disposal:

  • Licensed Disposal Company: Arrange for the disposal of the waste through a licensed and approved waste disposal company.

  • Follow Regulations: this compound may need to be disposed of as a hazardous waste. Contact your local Environmental Protection Agency (EPA) or equivalent regulatory body for specific guidance and to ensure compliance with all federal, state, and local regulations.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_cleanup 3. Post-Experiment & Cleanup cluster_disposal 4. Waste Disposal cluster_emergency Emergency Protocol prep1 Review SDS prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh/Measure Chemical prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 emergency Accidental Exposure or Spill Occurs handle1->emergency Potential Spill clean1 Segregate Waste handle2->clean1 Experiment Complete handle2->emergency Potential Exposure clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Store Waste in Labeled, Sealed Container clean4->disp1 Ready for Disposal disp2 Arrange Pickup by Licensed Disposal Company disp1->disp2 em_action Follow First Aid/Spill Cleanup Procedures emergency->em_action em_report Report Incident em_action->em_report

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.